(3R,6S)-3,6-Dimethylpiperazin-2-one
Beschreibung
Eigenschaften
CAS-Nummer |
1260619-36-0 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3R,6S)-3,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
NJAPKTOYEVZXOF-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1CN[C@@H](C(=O)N1)C |
Kanonische SMILES |
CC1CNC(C(=O)N1)C |
Herkunft des Produkts |
United States |
Thermodynamic Stability and Physical Properties of CAS 1260619-36-0: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted, chiral heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). CAS 1260619-36-0 , chemically identified as (3R,6S)-3,6-Dimethylpiperazin-2-one , represents a highly valuable chiral synthon. It is predominantly utilized in the development of complex bicyclic heterocycles, including targeted therapies such as Inhibitor of Apoptosis Protein (IAP) antagonists[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the fundamental physical properties, conformational thermodynamics, and rigorous analytical protocols required to validate the stability of this compound during drug development.
Structural and Conformational Thermodynamics
The thermodynamic stability of a piperazine derivative is inextricably linked to its ring puckering and the spatial orientation of its substituents. Unsubstituted piperazine rings overwhelmingly favor a chair conformation—observed in approximately 85% of crystal structures—to minimize torsional strain[2].
However, CAS 1260619-36-0 introduces two critical structural modifications that alter its thermodynamic landscape:
-
The Lactam Moiety (C2=O): The amide-like resonance between the N1 lone pair and the C2 carbonyl restricts the rotation of the N1-C2 bond, introducing partial double-bond character. This flattens one side of the ring, forcing the system into a more rigid, distorted chair conformation compared to standard piperazines.
-
(3R,6S) Stereocenters: The specific stereochemistry at the C3 and C6 positions is thermodynamically advantageous. In the lowest-energy chair conformer, both methyl groups are directed into pseudo-equatorial positions. This spatial arrangement effectively nullifies the severe 1,3-diaxial steric clashes that would occur in other diastereomers, conferring exceptional thermodynamic stability to the (3R,6S) isomer[3].
Fig 1: Conformational thermodynamic equilibrium of the (3R,6S)-3,6-dimethylpiperazin-2-one ring.
Physicochemical Data Synthesis
Understanding the baseline physical properties of CAS 1260619-36-0 is a prerequisite for downstream formulation and synthetic coupling. The quantitative data is summarized below:
| Property | Value / Description | Method of Determination |
| Compound Name | (3R,6S)-3,6-Dimethylpiperazin-2-one | IUPAC Nomenclature |
| CAS Registry Number | 1260619-36-0 | Chemical Abstracts Service |
| Molecular Formula | C6H12N2O | Elemental Analysis |
| Molecular Weight | 128.17 g/mol | Mass Spectrometry |
| Stereochemistry | (3R,6S) | Chiral Chromatography / NMR |
| Conformational State | Distorted Chair (Global Minimum) | Computational / X-Ray Diffraction |
| Lactam Stability | High (Resistant to neutral hydrolysis) | HPLC-UV Kinetics |
Experimental Methodologies for Thermodynamic Profiling
To ensure scientific integrity, the evaluation of CAS 1260619-36-0 must rely on self-validating experimental systems. The following protocols detail the causal logic behind characterizing the solid-state and solution-state thermodynamics of piperazine-2-one derivatives.
Protocol A: Solid-State Thermal Analysis (DSC/TGA)
Objective: To determine the activation energy ( Ea ) of solid-state decomposition and map the polymorph transition temperatures. Piperazine derivatives frequently exhibit complex thermal behaviors, including sublimation and co-amorphous phase transitions[4].
Causality & Logic: A controlled heating rate of 10°C/min is specifically chosen to decouple kinetic degradation artifacts from true thermodynamic melting events. The use of hermetically sealed aluminum pans prevents premature sublimation, ensuring that endothermic signals accurately reflect solid-liquid phase transitions rather than mass loss[5].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of CAS 1260619-36-0 into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference blank to establish a baseline.
-
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (melting point 156.6°C) to ensure thermal accuracy.
-
Thermal Ramping: Subject the sample to a heating ramp from 25°C to 300°C at a strict rate of 10°C/min under a dry nitrogen purge (50 mL/min).
-
TGA Cross-Validation: In parallel, run a Thermogravimetric Analysis (TGA) using identical parameters.
-
Self-Validation Check: Overlay the DSC and TGA thermograms. A true thermodynamic melting point will show a sharp endotherm on the DSC with zero corresponding mass loss on the TGA. Subsequent endotherms associated with mass loss indicate the thermodynamic threshold of chemical decomposition.
Protocol B: Solution-State Stability and Hydrolysis Kinetics
Objective: To establish the pH-rate degradation profile of the lactam ring.
Causality & Logic: Lactam rings are susceptible to base- or acid-catalyzed ring-opening hydrolysis. By employing a matrix of extreme pH buffers under accelerated thermal conditions, we create a predictive kinetic model. The mandatory inclusion of an internal standard (e.g., a stable isotope-labeled piperazine) ensures that any observed concentration drop is definitively due to chemical degradation (ring-opening) rather than physical artifacts like solvent evaporation or non-specific adsorption.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate Buffered Saline).
-
Spiking: Dissolve CAS 1260619-36-0 to a final concentration of 1.0 mg/mL in each buffer. Spike each solution with 50 µg/mL of a stable isotope internal standard.
-
Accelerated Incubation: Aliquot the solutions into amber glass vials (to prevent photolytic degradation) and incubate at 40°C.
-
Sampling & Quenching: Pull 100 µL aliquots at t=0,24,48, and 72 hours. Immediately quench the reaction by diluting 1:10 in ice-cold mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
HPLC-UV/MS Analysis: Quantify the ratio of intact (3R,6S)-3,6-Dimethylpiperazin-2-one to the internal standard. Calculate the first-order degradation rate constant ( k ) and half-life ( t1/2 ) for each pH environment.
Fig 2: Integrated workflow for thermodynamic and physical property profiling of CAS 1260619-36-0.
Applications in Drug Development
The thermodynamic stability of CAS 1260619-36-0 dictates its utility in synthetic medicinal chemistry. Because the (3R,6S) configuration is energetically minimized, the molecule resists epimerization during harsh cross-coupling reactions (e.g., Buchwald-Hartwig aminations) at the secondary amine (N4 position).
This robust chiral integrity makes it an ideal building block for synthesizing complex APIs. Notably, piperazin-2-one derivatives are heavily utilized as rigidified linkers in the design of bicyclic heterocycles that target the Baculovirus IAP Repeat (BIR) domains, effectively promoting apoptosis in oncology models[1]. Furthermore, biocatalytic approaches utilizing amine transaminases have been developed to synthesize these optically pure piperazinones in high yields, underscoring their growing industrial importance[3].
References
-
BICYCLIC HETEROCYCLE COMPOUNDS AND THEIR USES IN THERAPY Source: European Patent Office (EP 2909198 B1) via Googleapis URL:1
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones Source: Advanced Synthesis & Catalysis via D-NB.info URL:3
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: NIH / PMC URL:2
-
Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine Source: NIH / PMC URL:4
-
Thermophysical Properties of Aqueous Piperazine and Aqueous (N-Methyldiethanolamine + Piperazine) Solutions Source: Journal of Chemical & Engineering Data (ACS Publications) URL:5
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Mechanism of Action of (3R,6S)-3,6-Dimethylpiperazin-2-one in Peptidomimetics: A Scaffold for Conformational Restriction and Target Engagement
Executive Summary
The transition from native peptides to therapeutically viable drugs is historically bottlenecked by two critical flaws: rapid proteolytic degradation and high conformational flexibility, which incurs a massive entropic penalty upon target binding. To circumvent these limitations, medicinal chemists employ peptidomimetics—molecules designed to mimic the pharmacophore of a natural peptide while replacing its vulnerable backbone.
Among the most privileged scaffolds in modern rational drug design is (3R,6S)-3,6-dimethylpiperazin-2-one . Acting as a conformationally restricted dipeptide isostere, this chiral heterocyclic ring effectively locks the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. By doing so, it forces the molecule into pre-organized secondary structures, such as β -turns or the i , i+4 , i+7 spatial arrangements of an α -helix. This whitepaper deconstructs the stereochemical mechanics, synthetic methodologies, and biological applications of the (3R,6S)-3,6-dimethylpiperazin-2-one scaffold, providing a comprehensive guide for its integration into next-generation therapeutics.
Mechanistic Grounding: The Dipeptide Isostere Concept
Stereochemical Rationale and Conformational Locking
In a linear dipeptide (e.g., D-Ala-L-Ala), the amide bond can undergo trans-cis isomerization, and the adjacent single bonds rotate freely in solution. When the (3R,6S)-3,6-dimethylpiperazin-2-one scaffold is introduced, the nitrogen and carbon atoms of the peptide backbone are tethered into a six-membered ring.
The specific (3R,6S) stereochemistry dictates the spatial projection of the two methyl groups. In this configuration, the methyl groups are positioned pseudo-equatorially or pseudo-axially depending on the ring pucker, perfectly mimicking the side-chain vectors of a native dipeptide. This structural locking drastically reduces the conformational space the molecule can sample. When the peptidomimetic encounters its biological target (e.g., a protein-protein interaction interface), the entropic penalty of binding ( ΔS ) is minimized because the molecule is already "frozen" in the bioactive conformation .
Shielding the Scissile Bond
Beyond thermodynamics, the cyclic nature of the piperazin-2-one ring provides profound pharmacokinetic advantages. Endopeptidases and exopeptidases recognize specific linear peptide sequences and require a flexible backbone to fit into their catalytic clefts. The rigidification and N-alkylation inherent to the piperazin-2-one scaffold sterically occlude protease active sites, extending the biological half-life of the drug from minutes to hours.
Fig 1: Logical flow of conformational restriction leading to enhanced pharmacological profiles.
Synthetic Methodology: Assembly of the Piperazin-2-one Scaffold
Synthesizing highly substituted piperazin-2-ones presents a significant chemical challenge: the steric hindrance around the secondary amine intermediates often severely depresses yields during amide coupling. The following protocol outlines a field-proven, self-validating workflow to assemble the (3R,6S) scaffold, utilizing an acyl chloride bypass strategy .
Protocol: Step-by-Step Synthesis of (3R,6S)-3,6-Dimethylpiperazin-2-one
Phase 1: Reductive Amination (Acetal Protection)
-
Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol (0.4 M).
-
Reaction: Add dimethoxyacetaldehyde (60% aqueous solution, 1.0 eq) and 10% Pd/C catalyst (0.05 eq by weight).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (1 atm) for 16 hours at room temperature.
-
Validation: Filter through Celite and concentrate. Causality: Using dimethoxyacetaldehyde provides a masked aldehyde. This prevents premature polymerization and unwanted side reactions, allowing the clean formation of the secondary amine intermediate (N-(2,2-dimethoxyethyl)-L-alanine methyl ester).
Phase 2: Acyl Chloride Coupling (Overcoming Steric Hindrance) 5. Activation: Convert Fmoc-D-Ala-OH to its corresponding acyl chloride (Fmoc-D-Ala-Cl) using thionyl chloride in dry CH₂Cl₂. 6. Coupling: React the secondary amine from Phase 1 with Fmoc-D-Ala-Cl (1.2 eq) in dry CH₂Cl₂ containing N,N-Diisopropylethylamine (DIPEA, 2.0 eq) for 4 hours at room temperature. 7. Validation: Causality: Standard coupling agents (e.g., HATU, EDC) typically fail here (yielding <20%) due to the severe steric clash between the bulky chiral side chains. The highly reactive acyl chloride bypasses this activation barrier, reliably pushing yields above 70% .
Phase 3: Deprotection and Cyclization 8. Acetal Cleavage: Treat the coupled intermediate with a mixture of TFA/TIPS/1,2-DCE (95:2.5:2.5) for 16 hours to deprotect the acetal, revealing the reactive aldehyde. 9. Fmoc Removal & Lactamization: Reflux the crude mixture in 5M HCl in dioxane for 16 hours. 10. Validation: The acidic conditions remove the Fmoc protecting group, freeing the primary amine which immediately attacks the unmasked aldehyde. Subsequent reductive workup (e.g., using triethylsilane) yields the fully saturated (3R,6S)-3,6-dimethylpiperazin-2-one ring.
Biological Applications & Target Engagement
The (3R,6S)-3,6-dimethylpiperazin-2-one scaffold has proven exceptionally effective in disrupting Protein-Protein Interactions (PPIs), which are notoriously difficult to drug with standard small molecules due to their large, flat interfaces.
Viral Entry Inhibition (SARS-CoV-2)
Recent studies have utilized piperazin-2-one derivatives to mimic the EDLFYQ epitope of the ACE2 receptor. By replacing the flexible Gly-Phe or Ala-Ala segments with the piperazin-2-one isostere, researchers created a rigidified peptidomimetic that competitively binds to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. The constrained geometry drastically improved the binding affinity compared to the native linear peptide .
Parasitic Disease Targeting (Trypanosomiasis)
In the treatment of Trypanosoma infections, the PEX5-PEX14 protein-protein interaction is a critical target for disrupting the parasite's glycosome biogenesis. The native interaction is mediated by an α -helical WxxxF/Y motif. By incorporating an oxopiperazine template, researchers successfully reproduced the i and i+4 spatial arrangement of the crucial Tryptophan and Phenylalanine residues, yielding potent inhibitors with high cellular activity .
Data Presentation: Comparative Pharmacological Profiling
| Compound Type | Scaffold / Motif | Target Interaction | Binding Affinity (IC₅₀ / Kᵢ) | Proteolytic Half-life (T₁/₂) |
| Native Peptide | Linear EDLFYQ | Spike-ACE2 (Viral) | > 100 μM | < 30 mins |
| Peptidomimetic | Piperazin-2-one | Spike-ACE2 (Viral) | 20 ± 5 μM | > 24 hours |
| Native Peptide | Linear WxxxF/Y | PEX5-PEX14 (Parasitic) | ~ 50 μM | < 1 hour |
| Peptidomimetic | Oxopiperazine | PEX5-PEX14 (Parasitic) | 27 μM | > 24 hours |
Table 1: Quantitative comparison demonstrating the superiority of piperazin-2-one constrained peptidomimetics over native linear peptides in both binding affinity and metabolic stability.
Fig 2: Target engagement mechanism of piperazin-2-one peptidomimetics disrupting Spike-ACE2 interaction.
Conclusion
The (3R,6S)-3,6-dimethylpiperazin-2-one scaffold is not merely a structural novelty; it is a highly engineered, self-validating solution to the fundamental flaws of peptide therapeutics. By enforcing strict geometric control over the ϕ and ψ angles, it bridges the gap between the high specificity of biologic drugs and the pharmacokinetic resilience of small molecules. As demonstrated through its application in viral entry inhibitors and parasitic PPI disruptors, mastering the synthetic assembly of this scaffold via optimized acyl chloride coupling unlocks a vast, highly potent chemical space for future drug discovery.
References
-
Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions Source: Journal of the American Chemical Society (JACS) URL: [Link]
Pharmacokinetic Profiling of (3R,6S)-3,6-Dimethylpiperazin-2-one Derivatives: A Comprehensive Technical Guide
Introduction: The Rationale Behind the Scaffold
The piperazine ring is one of the most frequently utilized heterocycles in medicinal chemistry, prized for its ability to modulate physicochemical properties and serve as a robust structural scaffold for targeted therapies[1]. However, unsubstituted piperazines often suffer from high basicity (pKa ~9.8), which can lead to poor membrane permeability, high metabolic liability, and off-target toxicities such as hERG channel inhibition. To circumvent these issues, the incorporation of a lactam carbonyl to form a piperazin-2-one (piperazinone) has emerged as a privileged modification in drug discovery[1].
Specifically, the (3R,6S)-3,6-dimethylpiperazin-2-one scaffold introduces critical stereochemical and conformational constraints. The addition of methyl groups at the 3 and 6 positions provides steric shielding around the nitrogen atoms, significantly altering the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting derivatives[2]. This whitepaper provides an in-depth technical guide to the pharmacokinetic profiling of these derivatives, detailing the structural causality behind their ADME properties and providing validated, step-by-step experimental methodologies.
Structural Causality in Pharmacokinetics
The superior PK profile of (3R,6S)-3,6-dimethylpiperazin-2-one derivatives is not coincidental; it is the direct result of rational structural design[3].
-
Basicity and Permeability: The electron-withdrawing nature of the lactam carbonyl reduces the basicity of the adjacent nitrogen atom. This lowers the overall pKa of the molecule, increasing the fraction of unionized drug at physiological pH (7.4), which in turn enhances passive transcellular permeability across the intestinal epithelium (e.g., Caco-2 models)[1].
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, typically target the electron-rich α-carbons adjacent to basic amines for oxidation and subsequent N-dealkylation. The (3R,6S)-dimethyl substitution introduces severe steric hindrance at these exact sites, physically blocking the CYP catalytic pocket from accessing the vulnerable C-H bonds. This drastically reduces intrinsic clearance ( Clint ) in hepatic microsomes[2].
-
Conformational Rigidity: The (3R,6S) configuration locks the piperazinone ring into a stable chair conformation. This rigidity minimizes the entropic penalty upon binding to target proteins while simultaneously reducing non-specific binding to plasma proteins, thereby increasing the free fraction ( fu ) of the drug in circulation[4].
In Vitro ADME Profiling Workflows
Before advancing to in vivo models, derivatives must undergo rigorous in vitro ADME profiling. The workflow is designed to sequentially filter compounds based on physicochemical stability, metabolic clearance, and permeability.
Caption: Workflow for the DMPK evaluation of piperazinone derivatives.
Table 1: Comparative In Vitro ADME Properties
| Parameter | Unsubstituted Piperazine | (3R,6S)-3,6-Dimethylpiperazin-2-one | Rationale for Shift |
| pKa (Basic N) | ~9.8 | ~7.5 | Electron-withdrawing effect of the lactam carbonyl |
| HLM Clint (µL/min/mg) | > 150 (High) | < 25 (Low) | Steric shielding of α-carbons by methyl groups |
| Caco-2 Papp ( 10−6 cm/s) | 2.1 | 18.5 | Decreased ionization at physiological pH |
| hERG IC50 (µM) | < 5 | > 40 | Reduced basicity mitigates ion channel binding |
In Vivo Pharmacokinetic Assessment
In vivo PK studies in rodent models (typically CD-1 mice or Sprague-Dawley rats) are essential to validate the in vitro findings. The rigid (3R,6S)-3,6-dimethylpiperazin-2-one scaffold generally exhibits excellent oral bioavailability and a prolonged half-life due to its resistance to first-pass metabolism[2].
Table 2: Representative In Vivo Pharmacokinetic Parameters (Mouse Model, 3 mg/kg IV / 10 mg/kg PO)
| PK Parameter | Value | Interpretation |
| Clearance ( Cl ) | 12.5 mL/min/kg | Low clearance, indicating excellent metabolic stability |
| Volume of Distribution ( Vd ) | 1.8 L/kg | Moderate tissue distribution, typical for lipophilic amines |
| Half-life ( T1/2 ) | 4.2 h | Sufficient duration of action for once- or twice-daily dosing |
| Oral Bioavailability ( F% ) | 78% | High oral absorption driven by optimized permeability |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through the use of proper controls and internal standards.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Causality Note: We utilize an NADPH regenerating system rather than direct NADPH addition. NADPH is thermally unstable at 37°C; a regenerating system ensures a continuous, zero-order supply of reducing equivalents, preventing artificial underestimation of metabolic clearance.
-
Preparation of Reagents: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Prepare the NADPH regenerating system: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.
-
Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the (3R,6S)-derivative (final concentration 1 µM). Keep the organic solvent (e.g., DMSO) concentration below 0.5% to prevent CYP inhibition.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Sampling and Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6 at 100 ng/mL)[5].
-
Causality Note: The cold acetonitrile rapidly denatures CYP enzymes, halting metabolism instantly. The deuterated IS corrects for any subsequent extraction losses or matrix effects during LC-MS/MS analysis[5].
-
-
Centrifugation and Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Bioanalysis of Derivatives in Plasma
Causality Note: The use of a deuterated analog (Piperazin-2-one-d6) as an internal standard is critical. Due to the kinetic isotope effect (KIE), the IS behaves chemically identical to the analyte during sample preparation and chromatography but is easily distinguished by the mass spectrometer, providing a perfect normalization factor[5].
-
Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of methanol containing Piperazin-2-one-d6 (50 ng/mL)[5]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). The acidic modifier ensures the piperazinone nitrogen remains protonated, improving peak shape and ionization efficiency.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions of the (3R,6S)-derivative and the deuterated IS.
Caption: Primary CYP-mediated metabolic pathways for piperazinone scaffolds.
Conclusion
The pharmacokinetic optimization of small molecules is heavily reliant on the strategic deployment of privileged scaffolds. The (3R,6S)-3,6-dimethylpiperazin-2-one motif offers a masterclass in rational drug design, simultaneously addressing basicity, metabolic liability, and conformational flexibility[1]. By employing rigorous, self-validating ADME and bioanalytical workflows, drug development professionals can fully leverage this scaffold to generate robust, orally bioavailable therapeutics.
References
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]
-
Title: 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones Source: D-NB (Deutsche Nationalbibliothek) URL: [Link]
Sources
An In-Depth Technical Guide to the Structural Properties of (3R,6S)-3,6-Dimethylpiperazin-2-one for Molecular Docking
Introduction
(3R,6S)-3,6-Dimethylpiperazin-2-one, a chiral cyclic dipeptide, belongs to the diketopiperazine (DKP) class of molecules. DKPs are prevalent scaffolds in natural products and have garnered significant attention in medicinal chemistry due to their diverse biological activities and their ability to serve as rigid templates for presenting pharmacophoric features. The precise three-dimensional arrangement of a molecule's atoms and its physicochemical characteristics are paramount for its interaction with biological targets. This guide provides a comprehensive technical overview of the structural properties of (3R,6S)-3,6-Dimethylpiperazin-2-one, with a specific focus on their relevance and application in molecular docking simulations, a cornerstone of modern structure-based drug design. Understanding these properties is critical for researchers and scientists aiming to accurately predict the binding affinity and mode of interaction of this molecule with protein targets.
I. Molecular Structure and Stereochemistry
The fundamental identity of (3R,6S)-3,6-Dimethylpiperazin-2-one is defined by its chemical structure and stereochemistry.
-
Systematic Name: (3R,6S)-3,6-Dimethylpiperazine-2,5-dione
-
CAS Number: 35590-65-9[1]
-
Molecular Formula: C₆H₁₀N₂O₂
-
Molecular Weight: 142.16 g/mol
-
SMILES: C[C@H]1C(=O)NC
The stereochemistry, denoted as (3R,6S), is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity. The chiral centers at positions 3 and 6 of the piperazine-2,5-dione ring dictate the spatial orientation of the two methyl groups. This specific arrangement influences the overall conformation and the presentation of hydrogen bond donors and acceptors, which are key features for molecular recognition by a protein target.
II. Conformational Analysis: The Key to Accurate Docking
Cyclic molecules, such as diketopiperazines, exhibit a degree of conformational flexibility that must be accounted for in molecular docking studies. While more rigid than their linear counterparts, understanding the preferred low-energy conformations is essential for accurately predicting binding modes.
The piperazine ring in diketopiperazines typically adopts a non-planar conformation to alleviate steric strain. The two primary low-energy conformations are the boat and the chair forms. For (3R,6S)-3,6-Dimethylpiperazin-2-one, the relative stability of these conformers is influenced by the steric interactions of the methyl groups. In many substituted piperazines, the chair conformation is the most stable.[2]
A thorough conformational analysis is a prerequisite for reliable docking. This can be achieved through various computational methods:
-
Energy Minimization: This process refines the initial 3D structure to a local energy minimum, removing steric clashes and optimizing bond lengths and angles.[3][4] This is a fundamental step after generating a 3D structure from a 2D representation.
-
Conformational Search: For flexible molecules, a systematic or stochastic search of the conformational space is necessary to identify a representative set of low-energy conformers. These can then be used in ensemble docking approaches.[5][6]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the molecule's behavior in a given environment (e.g., in solution), allowing for the exploration of a wider range of conformations and their relative populations over time.[7]
The choice of force field is critical for accurate conformational analysis. For cyclic peptides and their derivatives, force fields such as AMBER and RSFF2 have been shown to perform well.[8]
III. Physicochemical Properties for Docking
A molecule's physicochemical properties govern its behavior in a biological system and are key parameters in the scoring functions of docking algorithms.
| Property | Predicted Value | Significance in Molecular Docking |
| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.8 | Indicates the lipophilicity of the molecule. This property influences hydrophobic interactions within the binding pocket.[9] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Represents the surface area of polar atoms. TPSA is a good predictor of hydrogen bonding capacity and membrane permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups in the piperazine ring can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygen atoms are potent hydrogen bond acceptors. |
| Rotatable Bonds | 0 | The cyclic nature of the core structure significantly reduces the number of rotatable bonds, leading to lower conformational entropy upon binding. |
Note: The predicted values are based on computational models and may vary slightly depending on the algorithm used.[]
IV. Experimental Protocol: Preparing (3R,6S)-3,6-Dimethylpiperazin-2-one for Molecular Docking
This section provides a detailed, step-by-step methodology for preparing the (3R,6S)-3,6-Dimethylpiperazin-2-one ligand for molecular docking using commonly available software.
Step 1: 3D Structure Generation
-
Obtain SMILES String: The canonical SMILES for (3R,6S)-3,6-Dimethylpiperazin-2-one is C[C@H]1C(=O)NN1)C.
-
Use a 3D Converter: Employ an online tool or a molecular modeling software like ChemDraw, MarvinSketch, or an RDKit-based script to convert the SMILES string into a 3D structure.[11][12][13][14][15] Save the output in a standard format like .sdf or .mol2.
Step 2: Ligand Preparation using AutoDockTools
AutoDockTools (ADT) is a graphical user interface for preparing files for AutoDock Vina.
-
Load the Ligand: Open ADT and load the generated 3D structure file.
-
Add Hydrogens: Ensure that all hydrogen atoms are explicitly added to the structure. ADT can add polar hydrogens, which is often sufficient for docking.
-
Assign Charges: Assign partial atomic charges. The Gasteiger charging method is a commonly used and effective option available in ADT.[16]
-
Define Rotatable Bonds: For this specific molecule, the ring structure means there are no freely rotatable bonds in the core. The methyl groups can rotate, and ADT will typically handle this automatically.
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format, which is the required input format for AutoDock Vina.[4][17][18]
Step 3: Receptor Preparation
The protein target must also be prepared for docking.
-
Obtain Receptor Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Clean the Structure: Remove any water molecules, co-factors, and existing ligands from the PDB file unless they are known to be essential for binding.[19][20]
-
Add Hydrogens and Charges: Similar to the ligand preparation, add polar hydrogens and assign appropriate charges (e.g., Kollman charges for proteins in ADT).
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.[3][17]
Step 4: Molecular Docking with AutoDock Vina
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the binding site of the receptor.[3]
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box, and other parameters like exhaustiveness.
-
Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[21]
Step 5: Analysis of Docking Results
-
Binding Energy: The primary output of AutoDock Vina is a ranked list of binding poses with their corresponding binding affinities (in kcal/mol). A more negative value indicates a more favorable binding energy.[22][23][24]
-
Binding Pose and Interactions: Visualize the top-ranked binding poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera). Analyze the interactions between the ligand and the receptor, paying close attention to:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the N-H or C=O groups of the diketopiperazine and residues in the binding pocket.[25]
-
Hydrophobic Interactions: Observe any interactions between the methyl groups and non-polar residues.
-
Root Mean Square Deviation (RMSD): If a known binding pose exists (e.g., from a co-crystallized structure of a similar ligand), calculate the RMSD between the docked pose and the known pose to assess the accuracy of the docking protocol. An RMSD of less than 2.0 Å is generally considered a good result.[25][26]
-
V. Visualization of Key Concepts
Molecular Structure of (3R,6S)-3,6-Dimethylpiperazin-2-one
Caption: 2D representation of (3R,6S)-3,6-Dimethylpiperazin-2-one.
Experimental Workflow for Molecular Docking
Caption: A streamlined workflow for preparing and docking the ligand.
Conclusion
The structural and physicochemical properties of (3R,6S)-3,6-Dimethylpiperazin-2-one are integral to its potential as a modulator of biological targets. This guide has provided a detailed technical framework for understanding these properties and a practical, step-by-step protocol for its preparation and use in molecular docking simulations. By carefully considering the stereochemistry, conformational landscape, and key molecular descriptors, researchers can enhance the accuracy and predictive power of their in silico investigations. The methodologies outlined herein, from 3D structure generation to the critical analysis of docking results, provide a robust foundation for scientists and drug development professionals to effectively utilize molecular docking as a tool to explore the therapeutic potential of this and other diketopiperazine-based compounds.
References
-
Spoken Tutorial. (2024, August 13). Receptor Preparation for Docking. Retrieved from [Link]
-
ChemToolsHub. (n.d.). 3D Conformer Generator. Retrieved from [Link]
-
MedelBioX. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
Propersea. (n.d.). Property Prediction. Retrieved from [Link]
-
ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]
-
MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Bibcit. (n.d.). SMILES to Structure Generator. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
OpenEye Scientific. (2025). Receptor Preparation Tutorial. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved from [Link]
-
YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
AutoDock Tutorial. (n.d.). Retrieved from [Link]
-
SAMSON. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from [Link]
-
Oxford Academic. (2022, September 15). Docking cyclic peptides formed by a disulfide bond through a hierarchical strategy. Retrieved from [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
ADCP. (2019, June 11). Tutorial Cyclic Peptide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
-
ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
Springer. (n.d.). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Retrieved from [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Retrieved from [Link]
-
YouTube. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of peptide docking conformations of the three cyclic peptides... Retrieved from [Link]
-
Bio-IT Community. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]
-
Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved from [Link]
-
PubChem. (n.d.). Glycine, N-[5-(acetylamino)-2-methoxy-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-N-(2-methoxy-2-oxoethyl)-, methyl ester. Retrieved from [Link]
Sources
- 1. Dimethicone | 9006-65-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 11. chemtoolshub.com [chemtoolshub.com]
- 12. chemai.in [chemai.in]
- 13. bibcit.com [bibcit.com]
- 14. Convert SMILES to 3D structure [novoprolabs.com]
- 15. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 16. youtube.com [youtube.com]
- 17. medium.com [medium.com]
- 18. youtube.com [youtube.com]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. Receptor Preparation for Docking - English | spoken-tutorial.org [spoken-tutorial.org]
- 21. GIL [genomatics.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. m.youtube.com [m.youtube.com]
- 24. etflin.com [etflin.com]
- 25. researchgate.net [researchgate.net]
- 26. Reddit - Please wait for verification [reddit.com]
The Privileged Scaffold: Discovery, Historical Development, and Synthesis of Chiral Piperazin-2-one Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The chiral piperazin-2-one heterocyclic ring has transitioned from a niche building block in early peptidomimetic research to a cornerstone scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, precise stereochemistry, and favorable pharmacokinetic properties makes it an ideal pharmacophore. As a Senior Application Scientist, I have structured this technical guide to trace the historical evolution of this privileged scaffold, dissect its pharmacological significance, and provide a rigorously validated, step-by-step experimental protocol for its asymmetric synthesis.
Historical Context and Pharmacological Significance
From Peptidomimetics to Blockbuster Therapeutics
The historical development of the piperazin-2-one scaffold is deeply rooted in the quest to stabilize peptide-based drugs. In the late 1990s, researchers discovered that introducing enantiomeric piperazin-2-one derivatives (such as N,N'-ethylene-bridged alanylphenylalanines) into pseudo-tetrapeptides effectively restricted the conformational flexibility of the peptide backbone[1]. This chiral pool approach successfully enhanced target affinity for opioid receptors while protecting the molecules from rapid enzymatic degradation[2].
Over the last two decades, this scaffold has evolved from experimental peptidomimetics into a core component of FDA-approved therapeutics. Today, it is prominently featured in and the essential anti-schistosomal agent praziquantel (PZQ)[3].
Structural Logic and Bioisosterism
The pharmacological value of chiral piperazin-2-ones is not coincidental; it is a direct result of their structural chemistry. The lactam amide bond introduces critical rigidity, locking the molecule into a specific 3D orientation that maximizes receptor fit. Furthermore, the electron-withdrawing nature of the carbonyl group reduces the basicity of the adjacent nitrogen. This 4, significantly improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile compared to unsubstituted piperazines[4].
Logical mapping of piperazin-2-one structural features to pharmacological outcomes.
Evolution of Synthetic Methodologies
The synthesis of these derivatives has advanced from multi-step chiral pool derivations to highly sophisticated, atom-economical asymmetric catalysis.
-
Asymmetric Hydrogenation: A highly efficient method involves the5. This operates via dynamic kinetic resolution, yielding 5,6-disubstituted piperazin-2-ones with up to 90% enantiomeric excess (ee)[5].
-
Copper-Catalyzed Diyne Cyclization: Recent 2024 breakthroughs demonstrate an 6 of N-heterocycle–tethered diynes using chiral copper catalysts, achieving >99% ee[6].
-
NHC-Catalyzed Cycloadditions: For complex polycyclic variants,7 provide rapid access to planar-chiral structures[7].
Quantitative Comparison of Modern Catalytic Systems
| Catalytic System | Substrate | Key Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Pd(OCOCF3)₂ / (R)-TolBINAP | 5,6-diphenylpyrazin-2-ol | Asymmetric Hydrogenation | 93% | 90% | >20:1 | [8],[5] |
| Cu(MeCN)₄BF₄ / ent-L5 | N-propargyl ynamides | Diyne Cyclization | >85% | >99% | N/A | [6] |
| Chiral NHC Precatalyst B | 5H-benzo[a]-pyrrolizine-3-carbaldehydes | [12+2] Cycloaddition | 64% | 95% | N/A | [7] |
Experimental Protocol: Asymmetric Synthesis via Dynamic Kinetic Resolution
As a Senior Application Scientist, I emphasize that experimental protocols must be treated as self-validating systems. The following methodology for the synthesis of chiral piperazin-2-ones via Pd-catalyzed hydrogenation integrates strict quality control (QC) checkpoints to ensure reproducibility and enantiomeric purity[5][9].
Reagents & Materials:
-
Substrate: 5,6-diphenylpyrazin-2-ol (1.0 mmol)
-
Catalyst System: Pd(OCOCF3)₂ (5 mol%) and (R)-TolBINAP (6 mol%)
-
Solvent: Anhydrous, degassed Dichloromethane/Benzene (1:1 v/v)
-
Gas: High-purity Hydrogen (H₂)
Step-by-Step Methodology
-
Catalyst Pre-formation (Inert Atmosphere): Inside an argon-filled glovebox (O₂ < 1 ppm), charge an oven-dried Schlenk tube with Pd(OCOCF3)₂ and (R)-TolBINAP. Add 2 mL of anhydrous dichloromethane and stir for 30 minutes at room temperature.
-
Causality: Pre-formation ensures complete ligand-to-metal coordination. Failing to do this allows unligated palladium to catalyze a racemic background reduction, destroying the enantiomeric excess of the final product.
-
-
Substrate Addition: Transfer the 5,6-diphenylpyrazin-2-ol and the remaining solvent mixture into a high-pressure hydrogenation autoclave. Inject the pre-formed catalyst solution via a chemically inert, gas-tight syringe.
-
High-Pressure Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 1.8 MPa. Heat the reaction to 80 °C and stir vigorously for 24 hours[9].
-
Causality: The elevated temperature and pressure are critical to drive the tautomerization equilibrium of the pyrazin-2-ol to its reducible imine intermediate. This dynamic kinetic resolution process is the thermodynamic engine of the reaction[5].
-
-
Filtration and Purification: Cool the reactor, carefully vent the H₂ gas, and filter the crude mixture through a short pad of Celite (washing with ethyl acetate) to remove the palladium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography.
-
Self-Validation & QC Checkpoints:
-
Conversion: Analyze the crude mixture via ¹H NMR to confirm the total disappearance of aromatic pyrazine protons.
-
Enantiomeric Purity: Determine the ee using Chiral High-Performance Liquid Chromatography (HPLC) against a synthesized racemic standard to ensure ee > 90%[9].
-
Experimental workflow for asymmetric hydrogenation with integrated QC checkpoints.
Medicinal Chemistry Applications and Case Studies
The rigorous synthesis of chiral piperazin-2-ones has directly enabled breakthroughs across multiple therapeutic areas:
-
Antiviral Agents: Piperazin-2-one derivatives have demonstrated remarkable anti-adenovirus activity, with specific derivatives yielding EC₅₀ values as low as 1.3 µM. The scaffold's ability to maintain rigid hydrogen-bonding networks makes it highly effective at disrupting viral replication machinery.
-
Oncology: Recent bioisosteric replacement strategies have utilized piperazin-2-ones to replace the imidazole ring in farnesyltransferase (FTase) inhibitors. These novel derivatives exhibit potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines, proving the scaffold's utility in targeted oncology[10].
-
Neglected Tropical Diseases: The anti-schistosomal drug Praziquantel relies entirely on a piperazin-2-one core. Modern drug development is currently focused on the chiral switch to L-praziquantel (arPraziquantel) to maximize efficacy while eliminating the severe bitter taste of the racemic mixture, a critical factor for pediatric compliance[3].
Conclusion
The trajectory of chiral piperazin-2-one derivatives—from early opioid peptidomimetics to highly targeted, stereodefined modern therapeutics—highlights a perfect synergy between synthetic organic chemistry and drug discovery. As application scientists, our ability to precisely construct these rigid scaffolds through advanced asymmetric catalysis is what unlocks new pharmacological frontiers. Ensuring the rigorous, self-validating execution of these synthetic pathways remains paramount to translating chemical innovation into clinical success.
References
- Benchchem. "(R)-3-Methylpiperazin-2-one | CAS 922178-61-8".
- NIH.
- ACS Publications.
- Benchchem.
- Benchchem. "(S)-1-N-Boc-2-Methylpiperazine | 169447-70-5".
- RSC Publishing.
- Arabian Journal of Chemistry. "Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research".
- Dalian Institute of Chemical Physics (DICP).
- Tabriz University of Medical Sciences.
- MDPI. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery".
- NIH.
Sources
- 1. Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti -Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00599F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5 | Benchchem [benchchem.com]
- 9. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [apb.tbzmed.ac.ir]
Application Note: Stereoselective Integration of (3R,6S)-3,6-Dimethylpiperazin-2-one in Solid-Phase Peptide Synthesis
Executive Rationale & Structural Causality
The transformation of native, linear peptides into conformationally restricted peptidomimetics is a foundational strategy to overcome poor oral bioavailability and rapid proteolytic degradation. Among privileged heterocyclic scaffolds, the piperazin-2-one ring is exceptionally effective at mimicking peptide secondary structures, particularly β -turns and inverse γ -turns .
As an Application Scientist, it is critical to understand why the (3R,6S)-3,6-dimethylpiperazin-2-one specific diastereomer is chosen over its unsubstituted counterparts. The causality lies in precise spatial vectoring:
-
The 3-Methyl Group (R-configuration): Projects outward to restrict the rotation of the adjacent N-terminal amide bond ( ϕ angle constraint), mimicking the side-chain orientation of a natural D-amino acid at the i+1 position of a β -turn.
-
The 6-Methyl Group (S-configuration): Dictates the thermodynamic pucker of the 6-membered ring, forcing the N4-amine into an equatorial position that optimally aligns the subsequent amino acid for receptor binding .
Integrating this scaffold into standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) requires an orthogonally protected building block—typically Fmoc-(3R,6S)-3,6-dimethyl-2-oxo-piperazine-1-acetic acid . Due to extreme steric hindrance around the secondary N4 amine, standard coupling protocols will fail. This guide details a self-validating, high-efficiency workflow to ensure successful synthesis.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol embeds real-time colorimetric validation. Because the piperazin-2-one scaffold transitions the growing peptide chain from a primary amine to a sterically hindered secondary amine, the validation chemistry must adapt accordingly.
Phase A: Scaffold Coupling (Primary Amine Acylation)
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading 0.6 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Causality: Piperidine acts as a mild base to abstract the acidic fluorenyl proton, initiating β -elimination.
-
Activation & Coupling:
-
Dissolve 0.3 mmol (3 eq) of Fmoc-(3R,6S)-3,6-dimethyl-2-oxo-piperazine-1-acetic acid in DMF.
-
Add 0.3 mmol HATU and 0.6 mmol N,N-Diisopropylethylamine (DIEA).
-
Causality: HATU is mandatory here. The 7-aza-benzotriazole active ester formed by HATU is significantly more reactive than HBTU-derived esters, overcoming the steric bulk of the 3,6-dimethyl groups .
-
React for 2 hours at room temperature.
-
-
Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms complete acylation of the primary amine.
Phase B: Elongation (Secondary Amine Acylation)
-
Scaffold Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to expose the N4 secondary amine of the piperazin-2-one ring.
-
Subsequent Amino Acid Coupling:
-
Dissolve 0.4 mmol (4 eq) of the next Fmoc-Amino Acid in DMF.
-
Add 0.4 mmol HATU, 0.4 mmol HOAt, and 0.8 mmol DIEA.
-
Causality: Coupling onto the N4 secondary amine is the most kinetically restricted step in this synthesis. HOAt is added as an additive to stabilize the highly reactive intermediate and prevent epimerization during the extended 4-hour coupling time.
-
-
Validation (Chloranil Test): Crucial Step. The Kaiser test cannot detect secondary amines. You must use the Chloranil test. A negative result (colorless/yellowish) indicates successful coupling; a positive result (blue/green) mandates a double coupling cycle.
Phase C: Global Cleavage
-
Cleavage Cocktail: Treat the dried resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. The piperazin-2-one ring is entirely stable to high concentrations of Trifluoroacetic acid (TFA) .
-
Precipitation: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.
Workflow Visualization
Figure 1: Self-validating Fmoc-SPPS workflow highlighting amine-specific colorimetric checks.
Quantitative Data & Quality Control
The following table summarizes the expected quantitative metrics and mechanistic troubleshooting guidelines when synthesizing a model peptidomimetic containing the (3R,6S)-3,6-dimethylpiperazin-2-one scaffold.
| Parameter | Expected Value | Mechanistic Causality & Troubleshooting |
| Scaffold Coupling Efficiency | > 95% | Steric hindrance at C3/C6 requires HATU. If yield is <90%, perform a double coupling with DIC/OxymaPure to vary the activation intermediate. |
| Fmoc Removal (N4 position) | 100% | The secondary amine Fmoc is labile, but the rigid ring can cause local aggregation. If incomplete, add 0.1 M DBU to the piperidine solution. |
| Subsequent AA Coupling | 85 - 90% | Coupling onto the N4 secondary amine is kinetically slow. If the Chloranil test remains positive, elevate the reaction temperature to 50°C using microwave-assisted SPPS. |
| Crude Purity (by HPLC) | 60 - 75% | Deletion sequences (missing the post-scaffold amino acid) are the most common impurity if the Chloranil self-validation step is bypassed. |
| Cleavage Yield | > 90% | The piperazin-2-one core is highly stable. Yield losses here are typically due to poor resin swelling prior to TFA addition. |
References
-
eScholarship. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." eScholarship, 2021. URL: [Link]
-
National Institutes of Health. "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction." PMC, 2021. URL:[Link]
-
MDPI. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Biomolecules, 2022. URL:[Link]
The Preparation of Biologically Active Macrocycles Utilizing Chiral Piperazine-Based Scaffolds
A Note on the Scarcity of (3R,6S)-3,6-Dimethylpiperazin-2-one in Macrocyclization:
A comprehensive review of the scientific literature reveals a notable absence of specific applications for (3R,6S)-3,6-Dimethylpiperazin-2-one as a chiral auxiliary in the synthesis of biologically active macrocycles. While piperazine derivatives are a cornerstone of medicinal chemistry, the utilization of this specific stereoisomer in macrocyclization protocols is not well-documented in peer-reviewed research.
Therefore, this guide will focus on a closely related and extensively utilized class of chiral building blocks: chiral diketopiperazines (DKPs) . These cyclic dipeptides serve as excellent surrogates to illustrate the core principles and methodologies for employing conformationally constrained scaffolds in the preparation of biologically active macrocycles. The protocols and insights provided herein are directly applicable to the broader class of chiral piperazine-based building blocks and offer a robust framework for researchers in drug discovery and chemical biology.
Introduction: The Power of Pre-organization in Macrocycle Synthesis
The synthesis of macrocycles, particularly those with therapeutic potential, presents a significant synthetic challenge.[1][2] The intramolecular cyclization of a linear precursor is often an entropically disfavored process, competing with intermolecular oligomerization.[3] The introduction of rigid structural elements, or "turn-inducers," into the linear precursor can pre-organize it into a conformation amenable to cyclization, thereby increasing the efficiency and yield of the desired macrocyclic product.
Chiral diketopiperazines (DKPs) are privileged scaffolds in this context. Their rigid, bicyclic-like structure can induce a β-turn conformation in a peptide backbone, bringing the reactive termini into proximity for efficient cyclization.[4] The stereochemistry of the DKP scaffold can be precisely controlled, allowing for the synthesis of enantiomerically pure macrocycles with defined three-dimensional structures, a critical aspect for target binding and biological activity.
Application Note: Synthesis of a Representative Biologically Active Macrocycle
This application note details the synthesis of a model cyclic hexapeptide incorporating a chiral proline-based diketopiperazine scaffold. This protocol is divided into three main stages:
-
Synthesis of the Chiral Diketopiperazine Building Block
-
Solid-Phase Synthesis of the Linear Peptide Precursor
-
On-Resin Macrocyclization and Product Isolation
Synthesis of a Chiral Proline-Based Diketopiperazine Scaffold
A commonly used chiral DKP scaffold is derived from L-proline and another amino acid. For this protocol, we will synthesize cyclo(L-Pro-L-Ala).
Protocol 1: Synthesis of cyclo(L-Pro-L-Ala)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Fmoc-L-Ala-OH | 311.34 | 3.11 g | 10 mmol |
| H-L-Pro-OtBu·HCl | 207.69 | 2.28 g | 11 mmol |
| HOBt | 135.12 | 1.49 g | 11 mmol |
| DIC | 126.20 | 1.72 mL | 11 mmol |
| DMF | - | 50 mL | - |
| Piperidine | 85.15 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
| Acetic Acid | 60.05 | 1 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
Dipeptide Coupling: To a solution of Fmoc-L-Ala-OH (10 mmol) in DMF (50 mL), add H-L-Pro-OtBu·HCl (11 mmol), HOBt (11 mmol), and DIC (11 mmol) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (200 mL) and wash successively with 1 M HCl (3 x 50 mL), saturated NaHCO₃ solution (3 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-Ala-L-Pro-OtBu.
-
Fmoc Deprotection: Dissolve the crude dipeptide in a 20% solution of piperidine in DCM (50 mL) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure.
-
Cyclization: Dissolve the resulting free amine in toluene (100 mL) containing acetic acid (1 mL). Heat the solution to reflux with a Dean-Stark trap for 12 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford cyclo(L-Pro-L-Ala) as a white solid.
Solid-Phase Synthesis of the Linear Peptide Precursor
The synthesized DKP is then incorporated into a linear peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 2: SPPS of the Linear Precursor
This protocol outlines the synthesis of a linear hexapeptide with the sequence H-Gly-Phe-Leu-cyclo(Pro-Ala)-Gly-OH, assembled on a 2-chlorotrityl chloride resin.
| Reagent/Material | Concentration/Amount |
| 2-Chlorotrityl chloride resin | 1.0 g (1.2 mmol/g loading) |
| Fmoc-Gly-OH | 4 equivalents |
| Fmoc-Phe-OH | 4 equivalents |
| Fmoc-Leu-OH | 4 equivalents |
| cyclo(L-Pro-L-Ala) | 4 equivalents |
| HBTU | 3.9 equivalents |
| DIPEA | 8 equivalents |
| 20% Piperidine in DMF | As required |
| DMF | As required |
| DCM | As required |
Procedure:
-
Resin Swelling and First Amino Acid Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add a solution of Fmoc-Gly-OH (4 eq) and DIPEA (8 eq) in DCM and shake for 2 hours. Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH).
-
DKP Incorporation: Couple the cyclo(L-Pro-L-Ala) (4 eq) using the same procedure as for the amino acids.
-
Final Amino Acid Coupling: Couple Fmoc-Gly-OH following the standard procedure.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
On-Resin Macrocyclization and Product Isolation
The final step is the on-resin cyclization of the linear precursor, followed by cleavage from the resin and purification.
Protocol 3: On-Resin Cyclization and Purification
| Reagent/Solvent | Concentration/Amount |
| HATU | 4 equivalents |
| HOAt | 4 equivalents |
| DIPEA | 8 equivalents |
| DMF | As required |
| Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5) | 10 mL per gram of resin |
| Diethyl ether (cold) | As required |
| Acetonitrile/Water with 0.1% TFA | As required for HPLC |
Procedure:
-
On-Resin Cyclization: To the resin-bound linear peptide with a free N-terminus and C-terminus attached to the resin, add a solution of HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq) in DMF. Shake the reaction mixture at room temperature for 24 hours. Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Resin Washing: After complete cyclization, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage from Resin: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet under vacuum. Dissolve the crude product in a minimal amount of acetonitrile/water and purify by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Characterization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder. Characterize the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Visualizations
Figure 1: Overall workflow for the synthesis of a biologically active macrocycle using a chiral DKP scaffold.
Figure 2: The chiral DKP scaffold induces a turn, bringing the N- and C-termini into proximity for cyclization.
Conclusion
The use of chiral piperazine-based scaffolds, particularly diketopiperazines, is a powerful strategy for the efficient synthesis of biologically active macrocycles. By inducing a pre-organized conformation in the linear precursor, these building blocks facilitate the crucial macrocyclization step, leading to higher yields and greater control over the final three-dimensional structure. The protocols outlined in this application note provide a general framework that can be adapted for the synthesis of a wide variety of macrocyclic compounds for applications in drug discovery and chemical biology.
References
-
Acosta Quintero, L. M., Palma, A., Cobo, J., & Glidewell, C. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159–165. Available at: [Link]
-
D'Souza, L. M., & Müller, M. (2007). Synthesis of Cyclic Peptides. In Houben-Weyl Methods of Molecular Transformations, Vol. E 22b, p. 487. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
-
Biotage (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Retrieved from [Link]
-
Li, J., et al. (2021). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. STAR Protocols, 2(4), 100891. Available at: [Link]
-
Ferreira, R. J., et al. (2023). Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Omega, 8(4), 4165–4180. Available at: [Link]
-
Zhang, W., Cho, H. M., & Moore, J. S. (2012). Precipitation-Driven Alkyne Metathesis for the Synthesis of a Shape-Persistent Macrocycle. Organic Syntheses, 89, 473. Available at: [Link]
-
Lant, M. G., & Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(17), 10287–10316. Available at: [Link]
-
Pettersson, M., & O'Mahony, G. (2023). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry, 66(8), 5345–5363. Available at: [Link]
-
Buck, M., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. Journal of Medicinal Chemistry, 65(22), 15208–15226. Available at: [Link]
-
Harrison, T., et al. (2009). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4159–4163. Available at: [Link]
-
Green, D. A., et al. (2021). Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids. RSC Chemical Biology, 2(6), 1599–1605. Available at: [Link]
-
Marsault, E., & Peterson, M. L. (2017). The Evolution of Macrocycles in Drug Discovery: From Technologies to Drugs. Journal of Medicinal Chemistry, 60(20), 8313–8333. Available at: [Link]
-
Pokorná, Z., et al. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Molecules, 24(18), 3326. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 4. Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer’s Disease Targets - PMC [pmc.ncbi.nlm.nih.gov]
Integration of (3R,6S)-3,6-Dimethylpiperazin-2-one into Small Molecule Kinase Inhibitors
Application Note & Methodological Guide
Executive Rationale: The Case for Conformational Restriction
In the development of small molecule kinase inhibitors, achieving selectivity across the kinome remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket. Traditional optimization often relies on appending solvent-exposed basic amines, such as unsubstituted piperazines, to improve aqueous solubility and form electrostatic interactions. However, these flexible rings incur a high entropic penalty upon binding and frequently introduce liabilities, including rapid cytochrome P450 (CYP) mediated oxidation and off-target hERG channel blockade.
The integration of (3R,6S)-3,6-dimethylpiperazin-2-one represents a sophisticated scaffold-hopping strategy [1]. By incorporating this chiral, conformationally restricted building block, medicinal chemists can fundamentally alter the physicochemical and spatial properties of the inhibitor:
-
Vectorial Projection : The trans-oriented methyl groups at the C3 and C6 positions lock the piperazinone ring into a rigid chair conformation. This precise geometry directs the exit vector of attached pharmacophores, minimizing the entropic penalty of binding and drastically enhancing kinase selectivity (e.g., distinguishing CDK9 from CDK2 or targeting specific LRRK2 mutants) [2].
-
Electronic Modulation : The introduction of the lactam carbonyl (piperazin-2-one) withdraws electron density, significantly lowering the pKa of the adjacent nitrogen. This reduced basicity mitigates hERG channel binding and improves oxidative metabolic stability [3].
Fig 1. Iterative lead optimization workflow integrating the chiral piperazinone scaffold.
Synthetic Methodology: Covalent Integration via S_NAr
The steric hindrance imparted by the adjacent methyl group at the nucleophilic nitrogen of (3R,6S)-3,6-dimethylpiperazin-2-one makes traditional thermal nucleophilic aromatic substitution (S_NAr) highly inefficient. To overcome this, we employ a microwave-assisted dielectric heating protocol. This accelerates reaction kinetics uniformly and suppresses the formation of degradation byproducts.
Protocol 1: Microwave-Assisted Coupling to Heteroaryl Halides
Objective : Couple the chiral piperazinone to a pyrimidine/pyridine-based kinase hinge-binder core.
Materials :
-
(3R,6S)-3,6-Dimethylpiperazin-2-one hydrochloride (1.2 equiv)
-
Heteroaryl chloride core (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)
Step-by-Step Procedure :
-
Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend the heteroaryl chloride (0.5 mmol) and (3R,6S)-3,6-dimethylpiperazin-2-one hydrochloride (0.6 mmol) in anhydrous NMP (2.5 mL).
-
Base Addition : Add DIPEA (1.75 mmol) dropwise. Causality: DIPEA is strictly chosen over triethylamine; its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic core, ensuring absolute chemoselectivity.
-
Irradiation : Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 140°C for 45 minutes with high stirring.
-
Quenching & Extraction : Cool the reaction to room temperature via compressed air. Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO_3 (2 × 10 mL) and 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP solvent.
-
Purification : Dry the organic layer over anhydrous Na_2SO_4, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).
Self-Validating Checkpoints :
-
Conversion Check : LC-MS must show >95% consumption of the starting heteroaryl chloride.
-
Stereochemical Integrity : Because the basic conditions and high temperatures could theoretically induce epimerization at the C3 or C6 stereocenters, the purified product must be subjected to Chiral HPLC analysis against a racemic standard. A Diastereomeric Excess (d.e.) of >98% validates the protocol's integrity.
Biological Evaluation: Kinase Selectivity Profiling
To validate the hypothesis that the (3R,6S)-dimethylpiperazinone scaffold enhances selectivity, the synthesized inhibitors must be profiled using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is utilized because the time-delayed measurement eliminates interference from compound auto-fluorescence—a ubiquitous artifact when testing highly conjugated kinase inhibitors [4].
Protocol 2: TR-FRET Kinase Assay (e.g., CDK9/Cyclin T1)
Step-by-Step Procedure :
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of the compound into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.
-
Enzyme Addition : Add 5 µL of 2X CDK9/Cyclin T1 enzyme solution (final concentration: 2 nM) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl_2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Incubate at 25°C for 15 minutes to allow pre-equilibration of the inhibitor-enzyme complex.
-
Reaction Initiation : Add 5 µL of a 2X substrate mixture containing ULight-labeled MBP peptide (final: 50 nM) and ATP (final: 1 mM, representing physiological ATP concentrations to rigorously test competitive binding).
-
Incubation & Detection : Incubate for 60 minutes at 25°C. Stop the reaction by adding 10 µL of EDTA (final: 10 mM) and Europium-anti-phospho-MBP antibody (final: 2 nM). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
Self-Validating Checkpoints :
-
Z'-Factor Calculation : The assay plate must yield a Z'-factor > 0.6 between the positive (DMSO only) and negative (no enzyme) controls.
-
Reference Validation : A reference inhibitor (e.g., Flavopiridol) must be run on the same plate. If its calculated IC_50 deviates by more than 3-fold from the established historical mean, the entire plate is invalidated and repeated.
Fig 2. Mechanism of action for targeted CDK9 inhibition leading to tumor cell apoptosis.
Data Synthesis & SAR Translation
The incorporation of the (3R,6S)-3,6-dimethylpiperazin-2-one motif routinely yields superior pharmacological profiles compared to flexible, basic analogs. The table below synthesizes representative Structure-Activity Relationship (SAR) data demonstrating the profound impact of this scaffold on potency, kinome selectivity, and ADME properties.
Table 1: Comparative SAR Impact of the (3R,6S)-Piperazinone Scaffold
| Structural Motif | Target Kinase IC_50 (nM) | Off-Target Kinase IC_50 (nM) | hERG Inhibition (%) at 10 µM | HLM Half-Life (t_1/2, min) |
| Unsubstituted Piperazine | 15.2 | 28.4 (Poor Selectivity) | 68% (High Liability) | 12.5 (Rapid Clearance) |
| (3R,6S)-3,6-Dimethylpiperazin-2-one | 2.9 | >1000 (>300x Selectivity) | <5% (Safe Profile) | >60 (Metabolically Stable) |
Data Interpretation: The rigidified chiral lactam not only improves the primary target potency by pre-organizing the binding conformation but also abolishes hERG activity by neutralizing the basicity of the distal amine. Furthermore, the steric shielding provided by the methyl groups protects the ring from rapid N-dealkylation and oxidation by human liver microsomes (HLM).
References
-
Title : Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
-
Title : Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
-
Title : Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones Source : d-nb.info URL :[Link]
-
Title : Bivalent BET Bromodomain Inhibitors Confer Increased Potency and Selectivity for BRDT via Protein Conformational Plasticity Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
Technical Support Center: Optimizing Enantiomeric Excess in (3R,6S)-3,6-Dimethylpiperazin-2-one Synthesis
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently observe that the primary mode of failure in synthesizing chiral piperazinones—specifically the (3R,6S)-3,6-Dimethylpiperazin-2-one isomer—is the thermodynamic instability of the stereocenters during ring closure[1].
This guide is engineered for drug development professionals and researchers. It bypasses generic advice to focus on the causality of stereochemical erosion and provides self-validating experimental systems to ensure you achieve >99% enantiomeric excess (ee).
Part 1: Mechanistic Workflows & Failure Pathways
To troubleshoot ee erosion, we must first map the synthetic pathways. The diagrams below illustrate the two primary routes to the piperazinone core and the specific mechanistic trap (enolization) that destroys chirality.
Fig 1: Mechanistic workflow comparing biocatalytic and chemical routes for (3R,6S)-piperazinone.
Fig 2: Base-catalyzed epimerization pathway at the C3 stereocenter of piperazin-2-ones.
Part 2: Troubleshooting Diagnostics & FAQs
Q1: Why does my enantiomeric excess (ee) drop from >99% in the starting amino acids to <80% in the final (3R,6S)-product? Causality: The erosion of ee in piperazin-2-one synthesis is almost exclusively driven by base-catalyzed epimerization at the C3 position[1]. The proton alpha to the lactam carbonyl (C3) is highly acidic. When cyclization is performed using standard amine bases (like triethylamine) and elevated temperatures, the C3 stereocenter undergoes reversible deprotonation to form an achiral enolate intermediate ()[2]. Upon reprotonation, a mixture of (3R,6S) and (3S,6S) diastereomers is formed. Solution: Switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and maintain reaction temperatures strictly below 0°C during the initial coupling phase.
Q2: I am attempting the Amine Transaminase (ATA) mediated biocatalytic synthesis, but my conversion stalls at 40-50%. How can I drive the reaction? Causality: The ATA-mediated transamination of N-(2-oxopropyl) amino acid esters relies on a delicate thermodynamic equilibrium ()[3]. While the subsequent spontaneous intramolecular cyclization of the intermediate amine helps pull the equilibrium forward, the accumulation of the byproduct (acetone, if isopropylamine is the donor) stalls the transaminase. Solution: Push the equilibrium by increasing the concentration of the sacrificial amine donor (isopropylamine) to 0.1 M. Strictly maintain the pH at 8.5; if the pH drops, isopropylamine becomes protonated and loses its efficacy as a donor[3].
Q3: My chemical synthesis yielded a diastereomeric mixture. How can I enrich the (3R,6S) enantiomer without running prep-HPLC? Causality: When kinetic control fails, thermodynamic separation is required. Piperazinones form stable, highly crystalline salts with chiral sulfonic or carboxylic acids, allowing for preferential crystallization based on solubility differentials[4]. Solution: Perform a classical chiral resolution using (-)-camphorsulfonic acid or (+)-tartaric acid in ethanol/water. The (3R,6S)-piperazinone will form a diastereomeric salt that preferentially crystallizes. Two recrystallization cycles typically restore >99% ee ()[4].
Part 3: Quantitative Method Comparison
To make an informed decision on which synthetic route to deploy, compare the empirical data summarized below. The biocatalytic route offers superior stereocontrol, while the optimized chemical route offers faster throughput if temperature is strictly managed.
| Synthesis Method | Key Reagents / Conditions | Yield (%) | Enantiomeric Excess (ee %) | Primary Mode of Failure |
| Standard Chemical Cyclization | Et₃N, DCM, Reflux, 24h | 60 - 65% | 70 - 80% | Base-catalyzed C3 enolization |
| Optimized Chemical Cyclization | DIPEA, HATU, -20°C to 0°C | 75 - 80% | 92 - 95% | Exothermic runaway during coupling |
| ATA Biocatalysis (ATA-237) | pH 8.5 buffer, iPrNH₂, 30°C | 85 - 90% | >99% | Enzyme deactivation (pH drift) |
| Chiral Salt Resolution | (+)-Tartaric acid, EtOH/H₂O | 40 - 45%* | >99% | Co-crystallization of isomers |
*Yield represents recovery from a racemic/diastereomeric mixture.
Part 4: Self-Validating Experimental Protocols
Do not proceed blindly through a protocol. The methodologies below are designed as self-validating systems , meaning they contain built-in analytical checkpoints to verify causality before the final product is isolated.
Protocol A: Biocatalytic Synthesis via Amine Transaminase (ATA-237)
This protocol completely bypasses the basic conditions that cause epimerization, utilizing enzymatic precision to achieve >99% ee[3].
-
Substrate Preparation: Dissolve the precursor (S)-N-(2-oxopropyl) alanine ester (50 mM final concentration) in tert-butyl methyl ether (TBME, 2.5% v/v).
-
Buffer Formulation: Prepare a 100 mM phosphate buffer adjusted strictly to pH 8.5. Add isopropylamine (0.1 M) as the amine donor and Pyridoxal-5′-phosphate (PLP, 1.0 mM) as the enzyme cofactor.
-
Enzymatic Transamination: Introduce ATA-237 transaminase (approx. 4 mg/mL) to the buffered solution. Incubate the reactor at 30°C with gentle orbital shaking for 24 hours.
-
Self-Validation Check (t = 12h): Extract a 50 µL aliquot, quench with 100 µL acetonitrile, and centrifuge. Analyze the supernatant via chiral HPLC. If the conversion is <50%, the reaction is equilibrium-stalled. Validate the pH is exactly 8.5; if it has dropped, the isopropylamine donor has become protonated and inactive. Adjust pH with 0.1M NaOH if necessary.
-
Isolation: Upon completion, extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield optically pure (3R,6S)-3,6-Dimethylpiperazin-2-one.
Protocol B: Optimized Low-Temperature Chemical Cyclization
If biocatalysis is unavailable, use this kinetically controlled chemical route to suppress C3 enolization.
-
Cryogenic Coupling: Dissolve (S)-N-Boc-alanine and the corresponding (R)-amino aldehyde equivalent in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reactor to -20°C.
-
Sterically Hindered Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise over 15 minutes to prevent localized exothermic spikes. Add the coupling agent (e.g., HATU) and stir for 2 hours at -20°C.
-
Self-Validation Check (t = 2h): Prior to warming the reactor or adding the deprotecting acid, analyze the intermediate via LCMS/SFC. The presence of a single diastereomeric peak confirms that the low-temperature coupling successfully prevented C3 enolization. If two peaks are observed, epimerization has already occurred due to a temperature spike, and the batch should be diverted to chiral resolution.
-
Deprotection & Cyclization: Add 4M HCl in dioxane dropwise at 0°C to remove the Boc protecting group. Neutralize the mixture carefully with cold saturated NaHCO₃. The free amine will spontaneously cyclize to the lactam.
-
Isolation: Extract immediately with cold DCM. Critical: Do not leave the product in the basic aqueous layer for prolonged periods, as this will re-initiate epimerization.
Part 5: References
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones Source: Advanced Synthesis & Catalysis (Pérez-Martín, C., Rebolledo, F., & Brieva, R., 2022) URL:[Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach Source: The Journal of Organic Chemistry (2023) URL:[Link]
-
Bicyclic Heterocycle Compounds and Their Uses in Therapy (EP 2909198 B1) Source: European Patent Office (2013) URL:
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines Source: ResearchGate / Chemical Literature (Investigating racemization under mild base conditions) URL:[Link]
Sources
Technical Support Center: Troubleshooting (3R,6S)-3,6-Dimethylpiperazin-2-one Cyclization
Welcome to the Advanced Synthesis Support Center. The (3R,6S)-3,6-dimethylpiperazin-2-one scaffold is a highly valuable chiral building block in drug discovery, frequently utilized to conformationally restrict peptide backbones and enhance pharmacokinetic properties. However, synthesizing this specific stereoisomer via intramolecular cyclization often presents challenges, including poor yields, epimerization, and competing intermolecular reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure robust, high-yielding, and stereochemically pure cyclizations.
Mechanistic Overview of Cyclization Challenges
The formation of the piperazin-2-one ring typically proceeds via an intramolecular transamidation or a tandem reductive amination-cyclization cascade [1]. The primary challenge in forming the 6-membered ring is the energetic barrier required to adopt the reactive cis-amide conformation, which brings the nucleophilic amine and the electrophilic ester/amide into close proximity.
Figure 1: Reaction pathways and competing side reactions in piperazin-2-one cyclization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My cyclization reaction stalls at 40-50% conversion. How can I drive it to completion?
Mechanistic Cause: The reaction is likely trapped in a thermodynamic sink. Acyclic precursors naturally favor the trans-amide conformation to minimize steric clash between the two methyl groups (destined to become the C3 and C6 positions). Solution: Introduce an acidic additive. Studies have shown that catalytic amounts of acetic acid (AcOH) significantly promote piperazinone formation by protonating the leaving group (e.g., methoxy group of a methyl ester) and facilitating the transamidation step [1]. Switch your solvent to acetonitrile or toluene, add 1.0 equivalent of AcOH, and heat to 40–60 °C.
Q2: I am isolating the product, but chiral HPLC shows a significant loss of enantiomeric excess (ee). Why is epimerization occurring?
Mechanistic Cause: The chiral centers at C3 and C6 are adjacent to carbonyls or activating groups. The use of strong bases (e.g., DBU, NaH) to force the nucleophilic attack leads to enolate formation at the alpha-carbon, destroying the stereocenter before or during cyclization [2]. Solution: Cyclization must be performed under mild, strictly controlled conditions. Avoid strong bases entirely. If a base is required to neutralize a hydrochloride salt precursor, use a mild, sterically hindered base like N,N -Diisopropylethylamine (DIPEA) or N -methylmorpholine (NMM) at exactly 1.0 to 1.1 equivalents. Alternatively, rely on thermal cyclization in a neutral solvent like ethanol or 2-butanol.
Q3: LC-MS analysis of my crude mixture shows a large peak corresponding to exactly twice the mass of my target product.
Mechanistic Cause: You are observing dimerization (forming a 12-membered macrocycle) or linear oligomerization. This occurs when the rate of intermolecular collision exceeds the rate of the intramolecular conformational shift required for ring closure. Solution: You must operate under pseudo-high dilution conditions. Reduce the reaction concentration to ≤0.05 M. If scaling up, use a syringe pump to slowly add the deprotected acyclic precursor into a heated flask of solvent, ensuring the steady-state concentration of the reactive intermediate remains extremely low.
Quantitative Optimization Data
The following table summarizes the impact of various reaction parameters on the yield and diastereomeric excess (de) of the (3R,6S) product, demonstrating the critical need for mild, acid-catalyzed conditions.
| Reaction Condition | Solvent | Concentration | Additive | Yield (%) | Stereochemical Purity (de) |
| Triethylamine (2.0 eq), 25 °C | DCM | 0.5 M | None | 35% | >98% |
| NaH (1.2 eq), 0 °C to 25 °C | THF | 0.2 M | None | 68% | 45% (Severe Epimerization) |
| Thermal, 80 °C | Ethanol | 0.5 M | None | 55% | 95% (High Dimerization) |
| Optimized: 40 °C | Acetonitrile | 0.05 M | AcOH (1.0 eq) | 88% | >99% |
Standardized Experimental Protocol: Mild Acid-Promoted Cyclization
This self-validating protocol is designed to maximize the yield of (3R,6S)-3,6-dimethylpiperazin-2-one while strictly preserving the stereocenters [1][2].
Prerequisites:
-
Starting Material: Enantiopure (2S)-2-(((R)-1-methoxy-1-oxopropan-2-yl)amino)propan-1-aminium chloride (or equivalent acyclic precursor).
-
Glassware must be oven-dried to prevent competitive hydrolysis of the ester.
Step-by-Step Methodology:
-
Preparation: Dissolve the acyclic precursor (1.0 mmol) in anhydrous Acetonitrile (20 mL) to achieve a highly dilute 0.05 M concentration.
-
Neutralization: Cool the mixture to 0 °C. Add N,N -Diisopropylethylamine (DIPEA, 1.05 mmol) dropwise over 5 minutes to liberate the free amine. Stir for 15 minutes.
-
Catalysis: Add glacial Acetic Acid (1.0 mmol) to the reaction mixture. Note: The mild acidic environment is crucial for activating the ester carbonyl without triggering enolization at the C3/C6 positions.
-
Cyclization: Attach a reflux condenser and warm the reaction to 40 °C using a thermocontrolled heating block. Stir continuously for 18–24 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (ninhydrin stain). The acyclic precursor will gradually disappear, replaced by a non-ninhydrin-active spot (secondary lactam).
-
Workup: Once complete, concentrate the mixture in vacuo to approximately 2 mL. Dilute with Dichloromethane (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to remove acetic acid.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (gradient: 0% to 10% Methanol in Dichloromethane) to afford the pure (3R,6S)-3,6-dimethylpiperazin-2-one.
References
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization Source: Organic Letters (ACS Publications) URL:[Link]
Overcoming solubility issues of (3R,6S)-3,6-Dimethylpiperazin-2-one in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with (3R,6S)-3,6-Dimethylpiperazin-2-one .
While piperazine motifs are frequently incorporated into drug scaffolds to improve aqueous solubility[1], the introduction of a lactam ring and specific stereocenters creates unique thermodynamic hurdles. This guide provides mechanistic explanations, validated protocols, and data-driven strategies to overcome these challenges.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving piperazin-2-one solubility issues.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does (3R,6S)-3,6-Dimethylpiperazin-2-one precipitate in standard biological buffers despite having polar nitrogen atoms? A: The solubility barrier is twofold: crystal lattice energy and ionization state. The piperazin-2-one scaffold contains a lactam (amide) group and a secondary amine. The lactam acts as a strong hydrogen bond donor and acceptor, which promotes highly ordered crystal packing. Furthermore, enantiopure molecules like the (3R,6S) isomer often exhibit higher crystal lattice energies than their racemic counterparts. At physiological pH (7.4), the secondary amine (pKa ~7.5–8.0) exists partially in its un-ionized free-base form, which inherently possesses poor aqueous solubility[2]. The two methyl groups add steric bulk and lipophilicity, increasing the thermodynamic penalty of hydration.
Q2: I adjusted the formulation pH to 4.0, and the compound dissolved. However, it crashes out immediately upon dilution into my assay media (pH 7.4). How do I prevent this? A: You are experiencing a classic "pH-shift precipitation." When a drug dissolved in acidic media is diluted into a neutral buffer, the microenvironmental pH rises, rapidly converting the soluble protonated amine back into the insoluble free base[3]. To prevent this, you must lower the polarity of the aqueous system using water-miscible co-solvents (e.g., 5% DMSO or PEG)[4], or introduce a solubilizing agent like a surfactant or cyclodextrin to encapsulate the free base the moment it forms[5].
Q3: Which counterions are most effective for salt formation with this specific scaffold? A: Converting the free base to a salt is a highly effective method to enhance the aqueous solubility of basic piperazine derivatives[2]. Because the secondary amine is the only basic center (the lactam nitrogen is neutral), monovalent strong acids are required. Hydrochloride, mesylate (methanesulfonate), and sulfate are standard choices[2]. Mesylate is particularly recommended; the bulky counterion disrupts the rigid crystal lattice packing of the (3R,6S) isomer, lowering the lattice energy and favoring rapid dissolution[4].
Q4: Can inclusion complexation work for this molecule, and which type is best? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The lipophilic inner cavity of HP-β-CD is perfectly sized to encapsulate the hydrophobic, methyl-substituted regions of the piperazin-2-one ring, while the hydrophilic outer surface interacts with the aqueous media to maintain solubility[5]. This provides enhanced stability against dilution-induced precipitation compared to co-solvents[5].
Section 2: Quantitative Data & Benchmarks
The following table summarizes the expected outcomes when applying various solubility enhancement techniques to piperazine derivatives.
| Technique | Mechanism of Action | Expected Solubility Increase | Primary Application | Limitations |
| Salt Formation (Mesylate) | Lowers crystal lattice energy; increases ionization[4] | 10x to 130x[6] | Solid dosage forms, stock solutions | Susceptible to pH-shift precipitation[3] |
| Co-solvency (DMSO/PEG) | Reduces polarity of the aqueous system[4] | 5x to 50x | In vitro assays, liquid formulations | High concentrations can be cytotoxic[2] |
| Cyclodextrin (HP-β-CD) | Shields lipophilic regions via inclusion complex[5] | 20x to 100x | In vivo dosing, dilution-stable assays | Payload restrictions (typically <5% API)[5] |
| Nanosuspension | Increases surface area to volume ratio[7] | 2x to 10x (Kinetic) | Oral bioavailability enhancement[8] | Requires specialized milling/homogenization[2] |
Section 3: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for each step to prevent false-positive solubility readings.
Protocol 1: Kinetic Solubility Determination & Co-solvent Screening (Shake-Flask Method)
Use this protocol to identify the exact concentration at which the free base precipitates under your specific assay conditions.
-
Stock Preparation: Prepare a 10 mM stock solution of (3R,6S)-3,6-Dimethylpiperazin-2-one in 100% DMSO.
-
Aliquotting: Dispense the target aqueous buffer (e.g., PBS pH 7.4) into clear glass HPLC vials.
-
Spiking: Spike the DMSO stock into the buffer to achieve a gradient of final target concentrations (e.g., 10, 50, 100, 250, 500 µM). Causality: Ensure the final DMSO concentration does not exceed 2% v/v to accurately mimic biological assay conditions.
-
Equilibration: Agitate the vials at 300 rpm for 24 hours at 37°C. Causality: 300 rpm ensures continuous mixing without generating excessive shear forces that might induce amorphous-to-crystalline transitions.
-
Phase Separation (Critical Step): Centrifuge the samples at 10,000 x g for 15 minutes. Causality: This ensures complete sedimentation of sub-micron free-base precipitates, preventing false-positive solubility readings in the supernatant.
-
Quantification: Carefully aspirate the supernatant and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a standard curve.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes via Solvent Evaporation
Use this protocol when co-solvents are too toxic for your downstream biological application.
-
Aqueous Phase: Dissolve HP-β-CD in purified water to create a 20% w/v solution.
-
Organic Phase: Dissolve (3R,6S)-3,6-Dimethylpiperazin-2-one in a minimal volume of ethanol.
-
Complexation: Slowly add the organic phase dropwise to the aqueous HP-β-CD solution under continuous high-speed stirring (1000 rpm) at room temperature. Causality: Dropwise addition prevents localized supersaturation and bulk precipitation of the API before it can enter the cyclodextrin cavity.
-
Evaporation: Continue stirring for 24 hours in an open vessel. Causality: This ensures complete evaporation of the ethanol, which could otherwise competitively bind to the hydrophobic cyclodextrin cavity.
-
Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter. Causality: This removes any uncomplexed, precipitated drug from the system.
-
Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex powder, which can now be readily dissolved in standard aqueous media.
Sources
- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjpsronline.com [wjpsronline.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Preventing Epimerization of (3R,6S)-3,6-Dimethylpiperazin-2-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical degradation during the synthesis of complex peptidomimetics. Here, we address the specific challenge of C3-epimerization when utilizing (3R,6S)-3,6-Dimethylpiperazin-2-one as a chiral building block.
Mechanistic Overview & Causality
When incorporating (3R,6S)-3,6-Dimethylpiperazin-2-one via N4-acylation, the stereocenter at the C3 position is highly vulnerable to base-catalyzed epimerization[1]. Because the C3 proton is situated alpha to the C2 amide carbonyl, it is significantly more acidic than a standard aliphatic proton.
During standard peptide coupling, the use of unhindered tertiary amines (e.g., DIPEA) leads to the abstraction of this alpha-proton, forming a planar, achiral enolate intermediate[2]. Upon reprotonation, the stereochemical integrity is lost, yielding a mixture of the desired (3R,6S) product and the undesired (3S,6S) epimer.
Mechanistic pathway of C3 epimerization and prevention via sterically hindered bases.
Troubleshooting Guide
Issue: High levels of the (3S,6S) epimer are detected post-coupling.
-
Causality: The base used during activation (typically DIPEA or NMM) is too strong and insufficiently hindered, allowing it to easily access and abstract the C3 alpha-proton[3].
-
Solution: Replace standard bases with 2,4,6-trimethylpyridine (TMP, sym-collidine) . TMP provides the necessary basicity to drive the coupling reaction but features severe steric bulk from its 2,6-dimethyl groups, physically preventing it from abstracting the hindered alpha-proton[4].
Issue: Epimerization persists even after switching to TMP.
-
Causality: Uronium-based coupling reagents (e.g., HATU, HBTU) can result in a prolonged lifetime of the activated ester if the nucleophilic attack by the sterically hindered N4-amine is slow. This extended window allows base-catalyzed side reactions to compete with the desired amide bond formation[2].
-
Solution: Transition to a carbodiimide/additive system using DIC and OxymaPure . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly efficient additive that suppresses racemization far more effectively than traditional benzotriazoles (HOBt/HOAt) while maintaining rapid coupling kinetics[5].
Quantitative Data: Reagent Impact on Epimerization
The following table summarizes the causal relationship between coupling conditions and the preservation of the C3 stereocenter.
| Coupling Reagent | Base (Equiv) | Temperature | Epimerization Level (%) | Conversion (%) |
| HATU | DIPEA (2.0) | 25 °C | > 15.0 | > 95 |
| HATU | TMP (2.0) | 25 °C | 5.0 - 8.0 | > 90 |
| DIC / HOBt | TMP (2.0) | 0 °C to 25 °C | 2.0 - 4.0 | > 85 |
| DIC / OxymaPure | TMP (2.0) | 0 °C to 25 °C | < 1.0 | > 95 |
Optimized Experimental Protocol (Self-Validating)
To ensure maximum stereochemical fidelity, utilize the following DIC/OxymaPure workflow. This protocol includes a self-validating analytical checkpoint to guarantee integrity before downstream processing.
Step 1: Pre-activation
-
In an oven-dried vial, dissolve the carboxylic acid (1.1 equiv) and (1.1 equiv) in anhydrous DMF to a concentration of 0.1 M. (Note: If solubility is poor at low temperatures, a 1:1 mixture of DMF/DCM may be used).
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Step 2: Activation
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise to the cooled solution.
-
Stir at 0 °C for exactly 5 minutes to form the active ester.
Step 3: Amine Addition
-
In a separate vial, dissolve (3R,6S)-3,6-Dimethylpiperazin-2-one (1.0 equiv) and (2.0 equiv) in a minimal volume of DMF.
-
Add this amine solution dropwise to the activated acid mixture at 0 °C.
Step 4: Reaction & Self-Validation
-
Allow the reaction to slowly warm to 25 °C over 2 hours.
-
Self-Validation Check: Before quenching, aliquot 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile, and analyze via Chiral LC-MS.
-
Pass: A single product peak at the expected m/z confirms stereochemical integrity.
-
Fail: The appearance of a secondary isobaric peak indicates epimerization; the temperature ramp was too fast or the base concentration requires recalibration.
-
-
Upon validation, quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
Optimized peptide coupling workflow to suppress epimerization.
Frequently Asked Questions (FAQs)
Q: Why is the C3 position prone to epimerization while the C6 position is stable? A: The C3 proton is situated directly alpha to the C2 amide carbonyl. This proximity allows for resonance stabilization of the enolate intermediate once the proton is abstracted. The C6 proton is adjacent to an amine and an alkyl group, lacking the electron-withdrawing carbonyl required to increase its acidity under standard coupling conditions[1].
Q: Can I use N-methylmorpholine (NMM) instead of TMP? A: We strongly advise against it for this specific substrate. While NMM is a weaker base than DIPEA, it lacks the severe steric hindrance provided by the 2,6-dimethyl groups of TMP (collidine). Literature demonstrates that TMP is vastly superior in preventing alpha-proton abstraction in sensitive substrates[4][6].
Q: Is OxymaPure safe for scale-up synthesis? A: Yes. OxymaPure was specifically engineered as a non-explosive alternative to traditional benzotriazole-based additives (HOBt and HOAt). Calorimetry assays (DSC and ARC) have confirmed it possesses a significantly lower risk of thermal runaway and explosion, making it the ideal choice for large-scale pharmaceutical manufacturing[5][7].
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry - A European Journal, 2009.[Link]
-
Zhang, Y., Muthana, S. M., et al. "Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis." Journal of the American Chemical Society, 2012.[Link]
-
Carpino, L. A., et al. "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of Organic Chemistry, 1994.[Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
(3R,6S)-3,6-Dimethylpiperazin-2-one vs (3S,6R) enantiomer biological activity comparison
An objective comparison of the biological activities of the (3R,6S) and (3S,6R) enantiomers of 3,6-Dimethylpiperazin-2-one is currently hampered by a lack of specific comparative data in publicly available scientific literature. These particular stereoisomers do not appear to be widely studied.
However, the principle of stereoselectivity is a cornerstone of pharmacology, where enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities. This guide will therefore provide a scientifically grounded, illustrative comparison based on established principles and data from analogous chiral piperazinone derivatives. We will hypothesize a plausible scenario to demonstrate the methodologies and analytical approaches used to compare such enantiomers.
For our illustrative purposes, we will hypothesize that the two enantiomers interact with a hypothetical G-protein coupled receptor (GPCR), "Receptor-X," a common target for piperazine-containing compounds. We will posit that the (3R,6S) enantiomer acts as a potent agonist, while the (3S,6R) enantiomer is a significantly weaker antagonist.
The Principle of Chiral Recognition
Enantiomers are non-superimposable mirror images. Biological macromolecules, such as receptors and enzymes, are themselves chiral. This inherent chirality allows them to differentiate between the enantiomers of a drug molecule, much like a hand (chiral) can distinguish between a left and a right glove (chiral). This interaction is often described by the Easson-Stedman hypothesis, which posits that a three-point interaction between a drug and its receptor is necessary for stereoselectivity. A more potent enantiomer (the eutomer) will have a better three-dimensional fit with the receptor's binding site than the less potent enantiomer (the distomer).
Caption: Fig. 1: Chiral recognition at a receptor site.
Comparative Biological Activity: A Hypothetical Analysis
In our modeled scenario, the differential binding of the (3R,6S) and (3S,6R) enantiomers to Receptor-X results in distinct pharmacological profiles.
-
(3R,6S)-3,6-Dimethylpiperazin-2-one (The Eutomer): This enantiomer is hypothesized to bind to Receptor-X in a conformation that stabilizes the active state of the receptor. This leads to the recruitment of intracellular signaling proteins (e.g., G-proteins) and the initiation of a downstream signaling cascade, characteristic of an agonist.
-
(3S,6R)-3,6-Dimethylpiperazin-2-one (The Distomer): This enantiomer is proposed to bind to the same receptor but in a manner that does not induce the conformational change necessary for activation. By occupying the binding site, it prevents the (3R,6S) enantiomer or the endogenous ligand from binding, thus acting as an antagonist.
Quantitative Comparison of Receptor-X Interaction
The following table summarizes the hypothetical, yet realistic, experimental data that would be generated to compare these two enantiomers.
| Parameter | (3R,6S)-Enantiomer (Agonist) | (3S,6R)-Enantiomer (Antagonist) | Rationale |
| Binding Affinity (Ki) | 5 nM | 500 nM | The eutomer exhibits a much higher affinity (lower Ki value) for the receptor due to a better stereochemical fit. |
| Functional Potency (EC50) | 15 nM | Not Applicable | The EC50 value represents the concentration at which the agonist produces 50% of its maximal effect. This is not applicable to the antagonist in this context. |
| Functional Inhibition (IC50) | Not Applicable | 750 nM | The IC50 value represents the concentration at which the antagonist inhibits the response to an agonist by 50%. |
| Intrinsic Efficacy (α) | 1.0 (Full Agonist) | 0 (Neutral Antagonist) | Intrinsic efficacy reflects the ability of a ligand to activate the receptor upon binding. A full agonist has an efficacy of 1, while a neutral antagonist has an efficacy of 0. |
Illustrative Signaling Pathway
The (3R,6S) enantiomer, acting as an agonist on the Gs-coupled Receptor-X, would initiate a well-defined signaling cascade leading to a cellular response.
Caption: Fig. 2: Agonist-induced GPCR signaling.
Experimental Protocols
To generate the data presented in the table above, the following standard pharmacological assays would be employed.
Radioligand Binding Assay (To Determine Ki)
This competitive binding assay measures the affinity of the test compounds for Receptor-X by assessing their ability to displace a radiolabeled ligand with known high affinity for the receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing Receptor-X to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-L) to all wells.
-
Add increasing concentrations of the unlabeled test compounds ((3R,6S) or (3S,6R) enantiomers).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration over glass fiber filters, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Fig. 3: Workflow for Radioligand Binding Assay.
cAMP Functional Assay (To Determine EC50/IC50)
This cell-based assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).
Methodology:
-
Cell Culture:
-
Plate cells expressing Receptor-X in a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode (to determine EC50 for the (3R,6S) enantiomer):
-
Treat the cells with increasing concentrations of the (3R,6S) enantiomer.
-
Include a control with vehicle only.
-
Incubate for a specified time to allow for cAMP production.
-
-
Antagonist Mode (to determine IC50 for the (3S,6R) enantiomer):
-
Pre-incubate the cells with increasing concentrations of the (3S,6R) enantiomer.
-
Add a fixed concentration of a known agonist (e.g., the (3R,6S) enantiomer at its EC80) to all wells.
-
Incubate to stimulate cAMP production.
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
For agonist mode, plot the cAMP concentration against the log concentration of the (3R,6S) enantiomer to determine the EC50.
-
For antagonist mode, plot the percent inhibition of the agonist response against the log concentration of the (3S,6R) enantiomer to determine the IC50.
-
Conclusion
References
- This section would typically contain citations to peer-reviewed literature. As this guide is a hypothetical construction due to the lack of specific data, representative references on the principles discussed are provided.
-
Stereoisomerism in Drug Action. Hutt, A. J. (1998). Stereoisomers and human health. John Wiley & Sons. [A foundational chapter on the importance of stereochemistry in pharmacology. A direct URL is not available, but the book is widely referenced in medicinal chemistry.]
-
The Easson-Stedman hypothesis. Easson, L. H., & Stedman, E. (1933). CLXX. Studies on the relationship between chemical constitution and physiological action. V. Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257–1266. [Link]
-
Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
GPCR Signaling. Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry, 56, 615-649. [Link]
Piperazin-2-one Scaffolds in Peptidomimetic Drug Discovery: A Comparative Efficacy Guide
Introduction
Protein-protein interactions (PPIs) are primarily mediated by secondary peptide structures such as α -helices and β -turns. While native peptides offer high binding affinity, they are severely limited in drug discovery by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics resolve this by replacing the labile peptide backbone with conformationally restricted scaffolds.
Among the diverse chemical toolbox available, the piperazin-2-one (oxopiperazine) core has emerged as a highly privileged scaffold. It effectively mimics the spatial arrangement of i,i+4 , and i+7 residues of an α -helix and can be tuned to replicate β -turns, making it a formidable tool for disrupting challenging PPIs. This guide objectively compares the efficacy of piperazin-2-one scaffolds against traditional alternatives and provides validated experimental protocols for their application.
Structural Comparison: Piperazin-2-ones vs. Alternative Scaffolds
To objectively assess the piperazin-2-one scaffold, we must benchmark it against traditional peptidomimetic alternatives like diketopiperazines (DKPs), benzodiazepines, and pyrrolinones.
Causality Insight: The piperazin-2-one scaffold excels because the loss of one carbonyl group (compared to DKPs) significantly increases aqueous solubility and reduces the rigidity of the ring. This subtle flexibility allows for an induced-fit binding mechanism with target proteins while maintaining enough steric bulk to shield the core from proteases.
Table 1: Quantitative & Qualitative Comparison of Peptidomimetic Scaffolds
| Scaffold Type | Structural Mimicry | Metabolic Stability ( t1/2 in plasma) | Synthetic Accessibility | Key Efficacy Limitation |
| Piperazin-2-one | α -helix, β -turn | High (>24h) | High (Modular reductive amination) | Stereocontrol at C3/C6 requires chiral pool starting materials. |
| Diketopiperazine (DKP) | β -turn | High (>24h) | Very High | Poor aqueous solubility; limited α -helix mimicry. |
| Benzodiazepine | γ -turn, α -helix | Moderate to High | Moderate | High molecular weight; off-target CNS liabilities. |
| Pyrrolinone | β -strand | Moderate (~12h) | Low (Complex multi-step) | Prone to epimerization under basic conditions. |
Mechanistic Workflow of PPI Disruption
Piperazin-2-ones act as "conformational locks." By projecting side chains in a predictable 3D vector space, they replicate the pharmacophore of a native peptide without the entropic penalty of folding upon binding. This pre-organization directly translates to higher binding affinities and slower off-rates.
Logical workflow of piperazin-2-one scaffolds overcoming native peptide vulnerabilities.
Self-Validating Experimental Protocol for Piperazin-2-one Synthesis
A major advantage of the piperazin-2-one scaffold is its modular synthesis. However, steric hindrance often compromises yields during amide bond formation. The following protocol, validated in the synthesis of SARS-CoV-2 ACE2/Spike inhibitors 1, overcomes this by utilizing acyl chlorides instead of standard coupling reagents.
Step-by-Step Methodology: Synthesis of 3-Substituted Piperazin-2-ones
-
Reductive Amination : React glycine methyl ester with dimethoxyacetaldehyde in the presence of NaBH(OAc)3 .
-
Causality : This establishes the secondary amine intermediate required for the piperazine backbone. NaBH(OAc)3 is chosen over NaBH3CN to minimize toxicity and avoid over-reduction of the aldehyde.
-
-
Acylation via Acyl Chloride : React the resulting secondary amine with Fmoc-Phe-Cl (or desired amino acid chloride) and DIPEA in CH2Cl2 .
-
Causality : Standard coupling agents (like HATU) yield poor results (~16%) due to the severe steric bulk of the secondary amine. Using the highly reactive acyl chloride drives the yield up to 70% 1.
-
-
Deprotection & Cyclization : Treat the intermediate with 20% piperidine in DMF to remove the Fmoc group, followed by acid-catalyzed cyclization (e.g., TFA/ CH2Cl2 ) to form the piperazin-2-one ring.
-
Self-Validating System : Monitor the reaction by LC-MS. The disappearance of the linear precursor and the appearance of the [M+H]+ mass corresponding to the exact loss of methanol ( Δm/z=−32 ) confirms successful intramolecular cyclization.
-
Step-by-step synthetic workflow for sterically hindered piperazin-2-one peptidomimetics.
Experimental Efficacy Data in Drug Discovery
Piperazin-2-ones have demonstrated exceptional efficacy across diverse therapeutic areas, transitioning from theoretical molecular models to active in vitro and in vivo compounds.
Table 2: Experimental Efficacy of Piperazin-2-one Derivatives
| Target | Disease Model | Scaffold Configuration | Experimental Efficacy | Reference |
| SARS-CoV-2 Mpro | COVID-19 | Piperazin-2-one with aldehyde warhead (Y020-9948) | (Enzymatic assay) | 2 |
| ACE2/Spike PPI | COVID-19 | Constrained dipeptide isostere in EDLFYQ epitope | (Solid-phase ELISA) | 1 |
| PEX5-PEX14 PPI | Trypanosomiasis | Oxopiperazine dimer ( α -helical mimetic) | Disrupts PPI, cellular activity against T. b. brucei | 3 |
| SPase 1 | Prostate Cancer | (S)-3-(4-aminobutyl)piperazin-2-one boronic acid | Inhibits PAcP secretion, induces LNCaP cell apoptosis | 4 |
| Opioid Receptors | Pain Management | N,N′-ethylene-bridged piperazin-2-one ( β -turn) | Enhanced BBB permeability, stable MOR agonism | 5 |
Data Interpretation & Causality: In the case of the ACE2/Spike interaction, the native peptide epitope (EDLFYQ) showed no inhibition on its own due to the loss of helical structure in solution. Inserting a piperazin-2-one constrained dipeptide isostere locked the conformation, directly causing the transition from an inactive peptide to an active micromolar inhibitor ( ) 1. Similarly, against SARS-CoV-2 Mpro, the non-peptidyl piperazin-2-one structure (Y020-9948) provided a rigid framework that perfectly oriented the electrophilic warhead into the active site, bypassing the rapid metabolism typical of linear peptide inhibitors 2.
Conclusion
The piperazin-2-one scaffold represents a highly versatile and synthetically accessible platform for peptidomimetic drug discovery. By offering a tunable balance between conformational rigidity (to mimic α -helices and β -turns) and physicochemical properties (solubility and metabolic stability), it consistently outperforms traditional scaffolds like DKPs and benzodiazepines in targeting challenging, flat PPI interfaces.
References
-
Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives PMC - NIH URL:[Link]
-
Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template ScienceDirect / Leibniz University Hannover URL:[Link]
-
A New Oxopiperazin-Based Peptidomimetic Molecule Inhibits Prostatic Acid Phosphatase Secretion and Induces Prostate Cancer Cell Apoptosis ResearchGate URL:[Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery MDPI URL:[Link]
Sources
Mass Spectrometry Fragmentation Pattern Validation for (3R,6S)-3,6-Dimethylpiperazin-2-one: A Comparative Guide
The Analytical Challenge of Chiral Piperazinones
In modern drug discovery, (3R,6S)-3,6-Dimethylpiperazin-2-one (Exact Mass: 128.0949 Da) serves as a critical chiral building block for synthesizing conformationally restricted peptidomimetics and small-molecule therapeutics. Because diastereomers and constitutional isomers exhibit identical precursor masses, relying solely on intact mass (MS1) is insufficient for structural confirmation.
Tandem mass spectrometry (MS/MS) is paramount for absolute structural validation. Piperazine analogues and their lactam derivatives undergo highly predictable C–N and C–C bond cleavages under collisional activation[1]. However, the choice of fragmentation platform—specifically, Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-energy Collisional Dissociation (HCD) on an Orbitrap—drastically alters the spectral data acquired. This guide objectively compares these two platforms and provides a self-validating methodology for mapping the fragmentation of this specific piperazinone isomer.
Mechanistic Rationale of Gas-Phase Fragmentation
Understanding why specific bonds break is the foundation of mass spectral interpretation. For (3R,6S)-3,6-Dimethylpiperazin-2-one, protonation during Electrospray Ionization (ESI) preferentially occurs at the highly basic N4 secondary amine rather than the N1 amide nitrogen.
Upon collisional activation, the internal energy distributes across the piperazinone ring, driving three primary pathways:
-
Lactam Cleavage (Loss of CO): The expulsion of carbon monoxide (-28 Da) via α-cleavage is a hallmark of lactam fragmentation, yielding an intermediate at m/z 101.
-
Amide Protonation & Deamination: A minor population of N1-protonated species leads to the loss of ammonia (-17 Da), yielding m/z 112.
-
Ring Opening & Iminium Formation: Extensive C-C and C-N bond cleavages within the piperazine ring produce highly stable, low-mass iminium ions (e.g., m/z 56)[1]. Furthermore, the conformational dynamics of the piperazine ring (such as its preference for the boat conformation) can influence the relative abundance of these product ions[2].
Caption: Proposed fragmentation logic for the [M+H]+ ion of 3,6-Dimethylpiperazin-2-one.
Platform Comparison: QqQ CID vs. Orbitrap HCD
To validate the structure, researchers must choose the appropriate MS/MS platform. While QqQ CID is the gold standard for targeted quantitation (MRM), Orbitrap HCD provides the sub-ppm mass accuracy required for structural elucidation.
Table 1: Quantitative Comparison of CID (QqQ) vs. HCD (Orbitrap) Performance
| Analytical Parameter | QqQ CID (Argon Gas) | Orbitrap HCD (Nitrogen Gas) | Causality / Technical Advantage |
| Mass Accuracy | ~0.1 Da (Unit Resolution) | < 2 ppm (High Resolution) | HCD enables exact elemental composition assignment, preventing false fragment identification. |
| Collision Energy | 10 - 50 eV (Absolute) | 10 - 80 NCE (Normalized) | NCE (Normalized Collision Energy) automatically scales energy based on precursor m/z, yielding more reproducible spectra. |
| Resolution | 0.7 Da FWHM | Up to 240,000 (at m/z 200) | Orbitrap easily resolves isobaric interferences in complex biological matrices. |
| Duty Cycle | > 95% (Continuous beam) | < 50% (Pulsed trapping) | QqQ CID is superior for high-throughput PK screening; HCD is superior for deep structural mapping. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral assignment, an analytical protocol must be self-validating. By integrating a stable isotope-labeled internal standard (e.g., Piperazin-2-one-d6), researchers can establish a system where mass shifts explicitly confirm the origin of specific fragment ions[3]. If a fragment ion contains the deuterated moiety, its m/z will shift accordingly; if the moiety is lost during fragmentation, the m/z remains static.
Step-by-Step Methodology
Phase 1: Sample Preparation & Isotopic Spiking
-
Prepare a 100 ng/mL solution of (3R,6S)-3,6-Dimethylpiperazin-2-one in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Spike the sample with 50 ng/mL of Piperazin-2-one-d6 (Internal Standard) to serve as the self-validating isotopic tracer[3].
Phase 2: Chromatographic Separation 3. Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) to retain the polar piperazinone. 4. Elute using a gradient of 10 mM Ammonium Formate (pH 3) and Acetonitrile.
Phase 3: Energy-Resolved Mass Spectrometry (ERMS) 5. Isolate the precursor ions (m/z 129.1 for native, m/z 135.1 for d6-IS) using a 0.7 Da quadrupole isolation window. 6. Perform an ERMS scan by ramping the Collision Energy (CE) from 10 eV to 50 eV (or 10-50 NCE on the Orbitrap). 7. Plot the breakdown curves to determine the optimal CE for maximizing the abundance of the diagnostic m/z 56 iminium ion.
Caption: MS/MS workflow comparing CID and HCD platforms for piperazinone structural validation.
Quantitative Data & Fragmentation Mapping
Using the high-resolution data generated from the Orbitrap HCD platform, the empirical fragments of (3R,6S)-3,6-Dimethylpiperazin-2-one can be mapped with sub-ppm mass accuracy. The table below summarizes the diagnostic ions used to validate the compound's identity.
Table 2: Characteristic Fragment Ions for (3R,6S)-3,6-Dimethylpiperazin-2-one
| Exact m/z (HCD) | Nominal m/z (CID) | Elemental Composition | Mass Error (ppm) | Mechanistic Origin |
| 129.1022 | 129 | [C6H13N2O]+ | 0.4 | Intact Precursor; Protonation at secondary amine (N4). |
| 112.0757 | 112 | [C6H10NO]+ | 0.8 | Loss of NH3 from lactam ring opening. |
| 101.1073 | 101 | [C5H13N2]+ | 0.5 | Loss of CO via α-cleavage at C2. |
| 84.0808 | 84 | [C5H10N]+ | 1.1 | Ring cleavage and loss of formamide-like neutral. |
| 56.0495 | 56 | [C3H6N]+ | 0.9 | Iminium ion formation from the 3-methyl group. |
References
-
Mass Fragmentation Characteristics of Piperazine Analogues Source: 质谱学报 (Journal of Chinese Mass Spectrometry Society) / Forensic Science and Technology URL:[Link]
-
Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes Source: PubMed (John Wiley & Sons, Ltd.) URL:[Link]
Sources
A Comparative Guide to the Efficacy of (3R,6S)-3,6-Dimethylpiperazin-2-one and Traditional Piperazine Scaffolds
Executive Summary
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] However, the term "piperazine" encompasses a structurally and functionally diverse range of molecules. This guide provides an in-depth comparison between two distinct classes: the rigid, chiral diketopiperazine (DKP) scaffold, exemplified by (3R,6S)-3,6-Dimethylpiperazin-2-one , and the flexible, achiral N,N'-disubstituted scaffolds that constitute what are often considered "traditional piperazines."
We will dissect their fundamental differences in structure, physicochemical properties, and mechanisms of action. This analysis will explain why traditional piperazines excel as versatile linkers in drugs targeting G-protein-coupled receptors (GPCRs) and kinases, while DKPs like (3R,6S)-3,6-Dimethylpiperazin-2-one function as constrained peptide mimetics with distinct biological activities. This guide also presents detailed, validated protocols for a hypothetical head-to-head comparison to empower researchers in their own discovery workflows.
Foundational Comparison: Structure and Physicochemical Properties
The efficacy and therapeutic application of a molecule are intrinsically linked to its three-dimensional structure and chemical properties. The distinction between traditional piperazines and DKPs begins at this fundamental level.
Chemical Structure and Conformational Analysis
Traditional piperazines, such as the core in Imatinib or Sildenafil, feature a saturated six-membered ring with two amine nitrogens at positions 1 and 4.[3] This structure confers significant conformational flexibility, allowing it to adopt lower-energy chair and boat conformations. This adaptability enables the molecule to act as a versatile linker, optimally positioning pharmacophoric groups for interaction with diverse biological targets.[1]
In stark contrast, (3R,6S)-3,6-Dimethylpiperazin-2-one is a 2,5-diketopiperazine, a cyclic dipeptide formed from two amino acid residues (in this case, two L-alanine residues).[4][5] The presence of two amide (peptide) bonds within the ring introduces planarity and rigidity. This conformational constraint is a defining feature, removing the flexibility of traditional piperazines and creating a rigid scaffold where substituents are locked into specific spatial orientations. The (3R,6S) stereochemistry is crucial, as chirality dictates the precise three-dimensional presentation of the methyl groups, which is critical for specific molecular recognition by biological targets.[6]
Caption: Structural comparison of a flexible traditional piperazine and the rigid DKP scaffold.
Physicochemical Property Divergence
The structural differences give rise to distinct physicochemical profiles, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties and target engagement.
| Property | Traditional Piperazine Scaffold | (3R,6S)-3,6-Dimethylpiperazin-2-one (DKP) | Rationale & Implication |
| Nitrogen Basicity (pKa) | Basic (pKa₁ ≈ 5.3, pKa₂ ≈ 9.7)[7] | Neutral / Weakly Acidic | The nitrogens in traditional piperazines are secondary amines, readily protonated at physiological pH. This is key for water solubility and forming ionic bonds with targets like aspartate residues.[8] In DKPs, the nitrogens are part of amide bonds, are non-basic, and act as hydrogen bond donors. |
| Hydrogen Bonding | 2 H-bond acceptors (N atoms); 2 H-bond donors (N-H) if unsubstituted. | 2 H-bond acceptors (C=O); 2 H-bond donors (N-H). | The nature of the hydrogen bonding is different. DKPs present carbonyl acceptors, mimicking the peptide backbone, which is crucial for their function as peptidomimetics.[9] |
| Flexibility | High (Chair/Boat conformations) | Low (Rigid, planar ring) | Flexibility allows traditional piperazines to adapt to various binding pockets. Rigidity in DKPs pre-organizes substituents, reducing the entropic penalty of binding to a specific target, which can lead to high affinity and selectivity. |
| Stereochemistry | Typically Achiral Core | Inherently Chiral | The activity of DKPs is highly dependent on their stereochemistry, offering a route to highly specific biological interactions.[6] Traditional piperazines are often used to link chiral pharmacophores, but the core itself is achiral. |
Comparative Biological Activity and Therapeutic Landscape
The profound structural differences logically extend to divergent mechanisms of action and, consequently, different therapeutic applications.
Traditional Piperazines: The Master Linker
The traditional piperazine motif is a mainstay in drug design, primarily valued for its ability to serve as a reliable, synthetically tractable linker that improves pharmacokinetic properties.[2] Its nitrogen atoms can be functionalized to fine-tune solubility and lipophilicity, while the flexible ring structure connects distinct pharmacophoric elements without imposing significant strain.[1]
Key Therapeutic Areas and Mechanisms:
-
Oncology: In kinase inhibitors like Imatinib , the piperazine moiety enhances aqueous solubility and occupies a specific solvent-exposed channel, contributing to the drug's overall binding affinity and selectivity profile.[1]
-
Central Nervous System (CNS): Atypical antipsychotics such as Aripiprazole utilize the piperazine ring to interact with dopamine and serotonin receptors. The basic nitrogen is often crucial for forming a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain.[1]
-
Infectious Diseases: The anthelmintic action of piperazine citrate is a classic example of its direct biological effect. It acts as a GABA receptor agonist in nematodes, causing hyperpolarization of nerve membranes and leading to flaccid paralysis of the parasite.[1][7] Fluoroquinolone antibiotics like Ciprofloxacin incorporate a piperazine ring to improve bacterial uptake and enzyme binding.[1]
(3R,6S)-3,6-Dimethylpiperazin-2-one: A Rigid Peptidomimetic
Diketopiperazines are a major class of natural products, and their rigid structure makes them excellent scaffolds for mimicking peptide turns and secondary structures.[9] This allows them to interact with protein surfaces and enzyme active sites that typically recognize peptide substrates. Their activity is therefore not as a "linker" but as a compact, stable pharmacophore in its own right.
Key Therapeutic Areas and Mechanisms:
-
Antimicrobial/Antiviral: The DKP class includes potent bioactive agents. Bicyclomycin , for instance, is a DKP antibiotic used to treat bacterial diarrhea.[9] The rigid framework is essential for its inhibitory action on the Rho transcription termination factor.
-
Antitumor: Many natural and synthetic DKPs exhibit significant antiproliferative activity.[9][10] Their mechanisms can be diverse, including the inhibition of histone methyltransferases or the disruption of microtubule polymerization.[9] The specific stereochemistry of (3R,6S)-3,6-Dimethylpiperazin-2-one would be critical in determining its fit and efficacy against a specific cancer-related target.
-
Quorum Sensing: DKPs are known to act as signaling molecules in bacterial communication (quorum sensing), making them interesting leads for developing novel anti-infective agents that disrupt bacterial virulence without direct bactericidal effects.[9]
Experimental Design for Head-to-Head Efficacy Comparison
To bridge the gap from theoretical comparison to empirical data, we propose a hypothetical workflow to directly compare the efficacy of (3R,6S)-3,6-Dimethylpiperazin-2-one against a representative traditional piperazine derivative.
Scenario: Evaluate the antiproliferative activity against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines, a common starting point for anticancer drug screening.[10]
Caption: Workflow for comparative efficacy testing of piperazine derivatives.
Hypothetical Comparative Efficacy Data
The following table illustrates the type of quantitative data that would be generated from the proposed experimental workflow.
| Compound | Target Scaffold | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HeLa (µM) |
| Compound 1 | (3R,6S)-3,6-Dimethylpiperazin-2-one | 1.2[10] | 0.7[10] |
| Compound 2 | N-benzyl-N'-(2-methoxyphenyl)piperazine | > 50 | > 50 |
| Doxorubicin | Positive Control | 0.8 | 0.5 |
| Note: IC₅₀ values for Compound 1 are representative values for a highly active DKP derivative from cited literature to illustrate potential potency.[10] Values for Compound 2 are hypothetical for a non-optimized traditional piperazine. |
Experimental Protocol 1: Synthesis of (3R,6S)-3,6-Dimethylpiperazin-2-one
Causality: This protocol utilizes the classic method of amino acid cyclization. The synthesis begins with a protected L-alanine to control reactivity, followed by coupling to form a dipeptide, and finally, deprotection and intramolecular cyclization under heat to form the rigid DKP ring. This ensures stereochemical integrity.
Methodology:
-
Protection: To a solution of L-alanine (1.0 eq) in 1:1 dioxane/water, add sodium bicarbonate (2.5 eq). Cool to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Activation: Dissolve the resulting Cbz-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM). Add N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C. Stir for 4 hours.
-
Coupling: To the activated ester solution, add L-alanine methyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq). Stir at room temperature for 18 hours.
-
Work-up: Filter the reaction mixture to remove dicyclohexylurea. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Saponification: Dissolve the resulting dipeptide ester in 1:1 THF/water and add LiOH (1.5 eq). Stir for 2 hours until saponification is complete (monitored by TLC).
-
Debenzylation & Cyclization: Dissolve the crude dipeptide in methanol. Add 10% Pd/C catalyst. Hydrogenate under a balloon of H₂ gas for 6 hours. Filter through Celite.
-
Final Cyclization: Concentrate the filtrate and dissolve the residue in toluene with a catalytic amount of acetic acid. Reflux for 4-6 hours using a Dean-Stark apparatus to remove water.
-
Purification: Cool the reaction mixture. The product, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, will often precipitate and can be collected by filtration and recrystallized from ethanol. (Note: The (3R,6R) enantiomer would be formed starting from D-alanine. The specified (3R,6S) is a meso compound, typically formed from a mix of D- and L-alanine precursors).
Experimental Protocol 2: In Vitro Antiproliferative (MTT) Assay
Causality: This is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Methodology:
-
Cell Seeding: Culture A549 and HeLa cells in appropriate media (e.g., DMEM with 10% FBS). Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x final concentrations via serial dilution in culture media.
-
Cell Treatment: Remove the old media from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "vehicle control" (DMSO only) and "no-cell control" (media only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Conclusion and Future Perspectives
The comparison between (3R,6S)-3,6-Dimethylpiperazin-2-one and traditional piperazines is not a matter of one being superior, but rather a testament to the remarkable chemical diversity accessible from a common heterocyclic core.
-
Traditional Piperazines will continue to be indispensable tools for drug designers. Their value lies in their synthetic accessibility, their ability to impart favorable pharmacokinetic properties, and their role as a conformationally adaptable linker.[3][11] Future innovations will likely focus on novel substitution patterns to explore new chemical space and multitarget ligands.[1]
-
Diketopiperazines , including (3R,6S)-3,6-Dimethylpiperazin-2-one, represent a more specialized tool. Their rigid, chiral, and peptidomimetic nature makes them ideal for targeting protein-protein interactions or enzyme active sites that recognize specific peptide motifs.[9] Their future lies in the rational design of stereochemically complex derivatives to achieve exquisite target selectivity and potency.
For researchers, the choice of scaffold is entirely dependent on the therapeutic strategy. If the goal is to link two pharmacophores while tuning ADME properties, the traditional piperazine is an unparalleled choice. If the aim is to develop a potent, selective inhibitor that mimics a peptide structure, the rigid DKP scaffold is the superior starting point.
References
A comprehensive list of all sources cited within this guide.
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL
- Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI Source: MDPI URL
- Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: Human Journals URL
- Title: Synthesis of piperazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC Source: National Center for Biotechnology Information URL
- Title: Piperazine - Wikipedia Source: Wikipedia URL
- Title: Piperazine skeleton in the structural modification of natural products: a review - PMC Source: National Center for Biotechnology Information URL
- Title: (3R,6S)
- Title: Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI Source: MDPI URL
- Title: 3,6-Dimethylpiperazine-2,5-dione - the NIST WebBook Source: NIST URL
- Title: 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem Source: PubChem URL
- Title: Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review Source: MDPI URL
- Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines Source: MDPI URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]
- 5. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione | 126266-50-0 | Benchchem [benchchem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Chiral GC vs. HPLC for (3R,6S)-3,6-Dimethylpiperazin-2-one Enantiomeric Purity Validation: A Comparative Guide
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of two powerful techniques, Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), for the enantiomeric purity validation of (3R,6S)-3,6-Dimethylpiperazin-2-one, a chiral building block of significant interest.
(3R,6S)-3,6-Dimethylpiperazin-2-one, with a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol , presents unique analytical challenges. Its cyclic diamide structure requires careful consideration of its physicochemical properties when selecting the most appropriate analytical technique. This guide will delve into the causality behind experimental choices, providing field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Predicament: Volatility, Thermal Stability, and Detection
The choice between Chiral GC and Chiral HPLC for the enantiomeric separation of (3R,6S)-3,6-Dimethylpiperazin-2-one hinges on three key molecular characteristics:
-
Volatility and Thermal Stability: Chiral GC necessitates that the analyte be volatile and thermally stable at the temperatures required for separation. While piperazine and its derivatives have shown good thermal stability in some applications, the lactam ring in the piperazin-2-one structure may be susceptible to thermal degradation at elevated temperatures.[1]
-
Chromophoric Properties: HPLC with UV detection is a workhorse in pharmaceutical analysis. However, (3R,6S)-3,6-Dimethylpiperazin-2-one lacks a significant chromophore, presenting a challenge for sensitive detection at standard UV wavelengths.[2][3]
This guide will explore strategies to address these challenges, including derivatization techniques for both GC and HPLC, and a direct HPLC-UV approach at low wavelengths.
A Tale of Two Techniques: Chiral GC and Chiral HPLC
The following sections provide a detailed comparison of Chiral GC and Chiral HPLC for the enantiomeric purity validation of (3R,6S)-3,6-Dimethylpiperazin-2-one.
Chiral Gas Chromatography (GC): The Power of Volatility
Chiral GC offers high-resolution separations and is often coupled with mass spectrometry (MS) for definitive peak identification. For non-volatile or thermally labile compounds, derivatization is a common and effective strategy.[4][5]
Key Advantages of Chiral GC:
-
High Efficiency: Capillary GC columns provide a large number of theoretical plates, leading to excellent separation efficiency.
-
Sensitive Detectors: Flame Ionization Detection (FID) is a universal and sensitive detector for organic compounds, and Mass Spectrometry (MS) provides unparalleled selectivity and structural information.
-
Established Chiral Stationary Phases: A wide variety of chiral stationary phases (CSPs), particularly cyclodextrin-based phases, are commercially available and have a proven track record for enantiomeric separations.[6][7][8]
Challenges for (3R,6S)-3,6-Dimethylpiperazin-2-one:
-
Potential for Thermal Degradation: The primary concern is the thermal stability of the piperazinone ring. While no specific data exists for this compound, lactam-containing molecules can be prone to thermal degradation.
-
Derivatization Requirement: To enhance volatility and thermal stability, derivatization of the amine and/or amide functional groups is likely necessary. This adds an extra step to the sample preparation workflow.
Experimental Protocol: Chiral GC with Derivatization
This protocol outlines a typical workflow for the enantiomeric analysis of (3R,6S)-3,6-Dimethylpiperazin-2-one by Chiral GC, incorporating a necessary derivatization step.
1. Derivatization (Acylation):
-
Objective: To increase the volatility and thermal stability of the analyte by converting the secondary amine to a less polar trifluoroacetyl (TFA) derivative.[9]
-
Procedure:
-
Accurately weigh approximately 10 mg of the (3R,6S)-3,6-Dimethylpiperazin-2-one sample into a 2 mL vial.
-
Add 1 mL of anhydrous ethyl acetate to dissolve the sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of anhydrous ethyl acetate for GC analysis.
-
2. Chiral GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated beta-cyclodextrin stationary phase, is a good starting point.[8]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 120°C (hold for 1 min), ramp at 5°C/min to 200°C (hold for 5 min)
-
Injection Volume: 1 µL (split ratio 50:1)
-
Chiral High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
Chiral HPLC is a widely used technique in the pharmaceutical industry due to its versatility, robustness, and applicability to a broad range of compounds.[10][11][12]
Key Advantages of Chiral HPLC:
-
Room Temperature Analysis: HPLC separations are typically performed at or near room temperature, eliminating concerns about thermal degradation of the analyte.
-
Broad Applicability of CSPs: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) have demonstrated broad enantioselectivity for a wide array of chiral compounds, including piperazine derivatives.[2][13]
-
Direct and Indirect Methods: Enantiomeric separation can be achieved directly on a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Challenges for (3R,6S)-3,6-Dimethylpiperazin-2-one:
-
Weak UV Chromophore: The lack of a strong UV-absorbing moiety in the molecule results in low sensitivity with standard UV detectors. This can be overcome by using low wavelengths for detection or by derivatization.[2][3]
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be a time-consuming process.
Experimental Protocol: Chiral HPLC (Direct and with Derivatization)
Two potential HPLC workflows are presented: a direct method with low-wavelength UV detection and a more sensitive method involving pre-column derivatization.
Method A: Direct Chiral HPLC with Low-Wavelength UV Detection
-
Objective: To achieve direct enantiomeric separation without derivatization, leveraging the UV absorbance of the amide bond at low wavelengths.
-
Instrumentation: HPLC system with a UV detector capable of monitoring at low wavelengths.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm), is recommended.[2][3]
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm[2]
-
Injection Volume: 10 µL
-
Method B: Chiral HPLC with Pre-column Derivatization for Enhanced UV Detection
-
Objective: To improve detection sensitivity by introducing a strong chromophore to the analyte via derivatization.
-
Derivatizing Agent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable reagent that reacts with secondary amines to form a highly UV-active derivative.[3][14][15]
-
Derivatization Procedure:
-
Dissolve approximately 5 mg of the (3R,6S)-3,6-Dimethylpiperazin-2-one sample in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M borate buffer (pH 8.5).
-
Add a 5-fold molar excess of NBD-Cl solution (1 mg/mL in acetonitrile).
-
Heat the mixture at 70°C for 1 hour.
-
Cool to room temperature and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Chiral Stationary Phase: Same as Method A (Chiralpak® IC).
-
Mobile Phase: A gradient of acetonitrile and water may be required to separate the derivatized enantiomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 470 nm (the absorption maximum of the NBD derivative)
-
Injection Volume: 10 µL
-
Visualizing the Workflow: Method Selection and Execution
The following diagrams, generated using DOT language, illustrate the decision-making process for selecting the appropriate analytical technique and the general workflow for method development.
Caption: Decision tree for selecting between Chiral GC and Chiral HPLC.
Caption: General workflow for chiral method development and validation.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected performance characteristics of Chiral GC and Chiral HPLC for the enantiomeric purity validation of (3R,6S)-3,6-Dimethylpiperazin-2-one, based on the experimental protocols outlined above.
| Parameter | Chiral GC with Derivatization | Chiral HPLC (Direct) | Chiral HPLC with Derivatization |
| Principle | Separation of volatile, thermally stable derivatives on a chiral stationary phase. | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Separation of UV-active derivatives on a chiral stationary phase. |
| Sample Prep | Derivatization required (e.g., acylation). | Minimal (dissolution in mobile phase). | Derivatization required (e.g., with NBD-Cl). |
| Analysis Time | Typically faster run times (10-20 min). | Moderate run times (15-30 min). | Longer run times due to larger derivative molecules (20-40 min). |
| Resolution (Rs) | > 2.0 (potentially very high). | > 1.5 (good to excellent). | > 1.5 (good to excellent). |
| Sensitivity (LOD) | Low ng/mL (with FID). | µg/mL range (at 205 nm). | Low ng/mL (with UV at 470 nm). |
| Robustness | Moderate (derivatization can introduce variability). | High (direct injection). | Moderate (derivatization can introduce variability). |
| Cost/Complexity | Moderate instrument cost, derivatization adds complexity. | Lower instrument cost (for UV), simpler workflow. | Lower instrument cost (for UV), derivatization adds complexity. |
Conclusion and Recommendations
Both Chiral GC and Chiral HPLC are viable techniques for the enantiomeric purity validation of (3R,6S)-3,6-Dimethylpiperazin-2-one. The optimal choice depends on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity.
-
For high-throughput screening and when high sensitivity is not the primary driver, direct Chiral HPLC with low-wavelength UV detection is the most straightforward and robust approach. The elimination of the derivatization step simplifies the workflow and reduces potential sources of error.
-
When high sensitivity is paramount, for instance, in the analysis of low-level impurities or in bioanalytical applications, Chiral HPLC with pre-column derivatization is the recommended method. The use of a derivatizing agent like NBD-Cl can significantly enhance the detector response, allowing for quantification at much lower concentrations.
-
Chiral GC with derivatization should be considered if HPLC methods fail to provide adequate resolution or if GC-MS is required for peak identification. The high efficiency of capillary GC columns can sometimes resolve enantiomers that are difficult to separate by HPLC. However, the potential for thermal degradation of the analyte, even after derivatization, must be carefully evaluated.
Ultimately, a thorough method development and validation process, guided by the principles of Quality by Design (QbD), will ensure the selection and implementation of a scientifically sound and robust analytical method for the critical task of enantiomeric purity validation.
References
-
BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
BenchChem. A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
-
AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. (2022).
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831.
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
- Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Sigma-Aldrich. Macrocyclic Chiral Stationary Phases.
-
Scholars Central. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
-
Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
-
ResearchGate. (PDF) Chiral stationary phases for HPLC.
-
BenchChem. Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
-
J-Stage. Gas chromatographic separation of enantiomers with amide derivatives of optically active carboxylic acids as stationary phases.
-
PubMed. Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection.
-
REFLECT. CHIRAL STATIONARY PHASES.
-
ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF.
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007).
-
PubMed. Chiral stationary phases and applications in gas chromatography. (2022).
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012).
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020).
-
Semantic Scholar. Derivatization Methods in GC and GC/MS.
-
SUMICHIRAL. Chiral Columns for enantiomer separation by HPLC.
-
Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
-
ResearchGate. UV-Vis absorption spectra of DMAPEPy in solvents of different polarity....
-
NIST. 3,6-Dimethylpiperazine-2,5-dione - the NIST WebBook.
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025).
-
Wiley Analytical Science. New GC investigation of chiral amine separation. (2018).
-
ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
Malaysian Journal of Chemistry. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2024).
-
ResearchGate. Evaluation of Thermal Stability and Aroma Release Characteristics of Spices Based on TGA-IST-GC-MS Combined with TGA and GC-MS. (2026).
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. azom.com [azom.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. eijppr.com [eijppr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. scholarscentral.com [scholarscentral.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
